3-Bromo-2-phenyl-1H-indole
Description
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Structure
3D Structure
Properties
CAS No. |
54006-72-3 |
|---|---|
Molecular Formula |
C14H10BrN |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
3-bromo-2-phenyl-1H-indole |
InChI |
InChI=1S/C14H10BrN/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,16H |
InChI Key |
VAGWLVWXXFXWIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)Br |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of 3-Bromo-2-Phenyl-1H-Indole
Part 1: Strategic Overview & Molecular Utility
3-Bromo-2-phenyl-1H-indole is a pivotal organohalide intermediate in medicinal chemistry and materials science. Its structural significance lies in the C3-Bromine handle, which breaks the symmetry of the indole core and serves as a highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).
Unlike the C2 position, which is sterically crowded by the phenyl ring, the C3 position in 2-phenylindole retains significant nucleophilic character, making it susceptible to electrophilic aromatic substitution (
Retrosynthetic Logic
The most efficient disconnection relies on the direct electrophilic halogenation of the parent heterocycle, 2-phenyl-1H-indole .
-
Target: this compound
-
Precursor: 2-Phenyl-1H-indole[1]
-
Transformation: Regioselective
Bromination -
Key Challenge: Avoiding polyhalogenation and oxidative dimerization.
Part 2: Reaction Mechanism & Chemical Logic[2]
The synthesis is governed by the electronic bias of the indole ring. The nitrogen lone pair donates electron density into the ring, making C3 the most nucleophilic site (
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the electrophilic attack of the bromonium source (generated from NBS) on the C3 position, followed by re-aromatization.
Figure 1: Mechanistic flow of C3-selective electrophilic bromination of 2-phenylindole.
Part 3: Experimental Protocols
Two high-fidelity methods are presented. Method A is the industry standard for high throughput and ease of purification. Method B is a "greener" alternative using Pyridinium Tribromide, ideal for scale-up where atom economy and reagent stability are prioritized.
Method A: N-Bromosuccinimide (NBS) in DMF (Standard)
This method utilizes the high solubility of NBS in dimethylformamide (DMF) and the solvent's ability to stabilize the transition state.
Reagents:
-
2-Phenyl-1H-indole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
DMF (Dimethylformamide), anhydrous[1]
Step-by-Step Protocol:
-
Preparation: Charge a round-bottom flask with 2-phenyl-1H-indole (e.g., 5.0 mmol, 965 mg) and a magnetic stir bar.
-
Solvation: Add anhydrous DMF (10 mL, 2 mL/mmol). Stir until fully dissolved.
-
Cooling: Place the flask in an ice-water bath (0 °C) to control the exotherm and improve regioselectivity.
-
Addition: Dissolve NBS (5.25 mmol, 935 mg) in a minimal amount of DMF (2-3 mL). Add this solution dropwise to the indole mixture over 15 minutes. Crucial: Rapid addition can lead to local high concentrations and dibromination.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature (RT) and stir for another 1-2 hours. Monitor via TLC (20% EtOAc/Hexane). The product usually moves slightly slower or has a distinct UV activity compared to the starting material.
-
Quench: Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring. The product should precipitate as a solid.
-
Isolation: Filter the precipitate using a Buchner funnel. Wash the cake copiously with water to remove residual DMF and succinimide.
-
Purification: Recrystallize the crude solid from Ethanol or a mixture of Dichloromethane/Hexane.
-
Target Yield: 85-92%
-
Appearance: Off-white to pale yellow/brown solid.
-
Method B: Pyridinium Tribromide in Ethanol (Green/Scale-Up)
Pyridinium tribromide is a solid source of bromine that is easier to handle and weigh than liquid bromine (
Reagents:
-
2-Phenyl-1H-indole (1.0 equiv)
-
Pyridinium Tribromide (1.0 equiv)
-
Ethanol (Absolute)[2]
Step-by-Step Protocol:
-
Dissolution: Dissolve 2-phenyl-1H-indole (5.0 mmol) in Ethanol (20 mL).
-
Addition: Add Pyridinium Tribromide (5.0 mmol, 1.6 g) portion-wise at Room Temperature over 10 minutes.
-
Reaction: Stir at RT for 30-60 minutes. The red color of the tribromide will fade as it is consumed.
-
Workup: Dilute with water (50 mL). If the product does not precipitate immediately, cool in a fridge.
-
Filtration: Collect the solid by filtration.[2]
-
Purification: Recrystallize from Ethanol/Water (9:1).
Part 4: Data Interpretation & Troubleshooting
Analytical Data Summary
| Parameter | Value / Characteristic | Notes |
| Physical State | Solid (Crystalline) | Pale yellow to light brown needles |
| Melting Point | 108–110 °C | Sharp mp indicates high purity |
| Disappearance of C3-H singlet (typically | ||
| MS (ESI/EI) | Distinct 1:1 isotopic pattern for Bromine |
Troubleshooting Guide
-
Issue: Dibromination (Product mass M+79/80 higher than expected).
-
Cause: Excess reagent or high temperature.
-
Fix: Strictly maintain 0 °C during addition; reduce NBS equivalents to 0.95-1.0.
-
-
Issue: Product turns purple/dark upon storage.
-
Cause: Indoles are light and air sensitive (oxidation).
-
Fix: Store in amber vials under Argon at -20 °C.
-
-
Issue: Sticky oil instead of solid.
-
Cause: Residual DMF.
-
Fix: Dissolve oil in EtOAc, wash 3x with water, dry over Na
SO , and re-evaporate. Triturate with cold hexanes.
-
Part 5: Downstream Applications (Workflow)
The 3-bromo-2-phenylindole scaffold is primarily used as an electrophile in transition-metal catalysis.
Figure 2: Synthetic utility of the 3-bromoindole scaffold in generating complex libraries.
References
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Source: MDPI (Molecules 2014) URL:[Link]
-
Synthesis of 2-phenylindoxyls (Arkivoc). Source: Arkat USA URL:[Link]
-
Synthesis of indoles (Organic Chemistry Portal). Source: Organic Chemistry Portal URL:[Link]
Sources
3-Bromo-2-phenyl-1H-indole: Physicochemical Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry and complex organic synthesis, halogenated heterocycles serve as indispensable building blocks. 3-Bromo-2-phenyl-1H-indole (CAS: 54006-72-3) stands out as a highly versatile intermediate. Characterized by an electron-rich pyrrole ring fused to a benzene core, the strategic placement of a bromine atom at the C3 position provides a highly polarized electrophilic handle. This whitepaper systematically deconstructs the physicochemical properties, mechanistic synthesis (including cutting-edge biocatalytic halogenation), and downstream pharmaceutical applications of this critical compound.
Physicochemical Profiling
Understanding the fundamental physical and chemical properties of this compound is a prerequisite for assay development and synthetic planning. The compound exhibits high lipophilicity and poor aqueous solubility, necessitating the use of polar aprotic or moderately polar organic solvents during derivatization.
| Property | Value | Scientific Implication |
| Chemical Name | This compound | Core scaffold for targeted library design. |
| CAS Registry Number | 54006-72-3 1[1] | Primary identifier for inventory and regulatory compliance. |
| Molecular Formula | C₁₄H₁₀BrN 1[1] | Defines stoichiometric ratios for cross-coupling. |
| Molecular Weight | 272.14 g/mol 1[1] | Critical for precise molarity calculations in micro-scale assays. |
| Physical State | Crystalline solid 2[2] | Facilitates purification via recrystallization. |
| Solubility Profile | Soluble in DME, EtOAc, MeOH, DCM; Insoluble in H₂O 3[3] | Dictates solvent selection for liquid-liquid extraction and chromatography. |
| Reactivity Handle | C3-Bromide | Acts as an electrophile for Pd-catalyzed cross-coupling (e.g., Suzuki, Heck). |
Structural Biology & Medicinal Chemistry Applications
The strategic value of this compound lies in its ability to act as a central node for divergent synthesis, impacting several therapeutic areas:
-
Cannabinoid Receptor 1 (CB1) Allosteric Modulators: Direct-acting CB1 agonists often suffer from adverse psychiatric side effects and high abuse potential 4[4]. By utilizing the C3-bromo handle to introduce diverse aryl groups (e.g., via Suzuki coupling with 3-nitrophenylboronic acid), researchers can synthesize allosteric modulators that provide higher receptor specificity and reduced side effects, targeting neurological and psychiatric disorders 4[4].
-
Monoamine Oxidase (MAO) Inhibitors: Brominated indoles, particularly dicarbonitrile derivatives of this compound, exhibit potent biological properties as inhibitors of MAO-A and MAO-B, making them critical targets in the development of treatments for neurodegenerative diseases .
-
Photoelectrocyclization Precursors: In complex molecule synthesis, this compound serves as a precursor in palladium-catalyzed cross-coupling reactions to generate heavily conjugated substrates. These substrates undergo UV-triggered photoelectrocyclization to form complex polycyclic frameworks (e.g., dihydrophenanthrenes) 5[5].
Figure 1: Synthetic workflow and downstream medicinal applications of this compound.
Mechanistic Synthesis & Halogenation Dynamics
The indole core is an electron-rich heteroaromatic system. The nitrogen lone pair participates in the aromatic
While traditional methodologies utilize N-Bromosuccinimide (NBS) or molecular bromine in glacial acetic acid , these approaches often require strict stoichiometric control to prevent over-bromination. A superior, biomimetic alternative employs Vanadium Haloperoxidases (e.g., CiVCPO from Curvularia inaequalis) 3[3].
The enzyme utilizes hydrogen peroxide to oxidize bromide ions, generating an enzyme-bound bromonium equivalent. Kinetic studies reveal a highly efficient
Figure 2: Catalytic cycle of Vanadium Bromoperoxidase mediating regioselective bromination.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice and environmental condition.
Protocol A: Biocatalytic Synthesis via Vanadium Bromoperoxidase (V-BrPO)
Objective: Regioselective, green-chemistry synthesis of this compound.
-
Substrate Preparation: Dissolve 2-phenylindole (to a final assay concentration of 50 μM) in a minimal volume of methanol.
-
Catalytic Mixture Assembly: In a reaction vessel, combine 10 mM
, 200 mM KBr, and 50 μM in a buffered aqueous solution (pH ~6.5).-
Causality: The vanadate (
) is essential to reconstitute the active site of the apo-enzyme, while the high concentration of KBr drives the equilibrium towards the reactive peroxo-vanadium intermediate [3].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Enzyme Addition & Kinetics: Introduce 0.01 μM CiVCPO to initiate the reaction. Allow the mixture to react for 5 minutes at room temperature 3[3].
-
Workup & Isolation: Extract the aqueous mixture three times with an equal volume of ethyl acetate (1:1 ratio). Wash the combined organic layers with distilled water and brine. Dry over anhydrous
, filter, and concentrate under vacuum to yield the product as a yellow/pale oil or solid (approx. 91% yield) [3].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Objective: Derivatization of the C3-bromo handle to synthesize CB1 allosteric modulators.
-
Reagent Loading: In a 20 mL microwave-safe vial, combine this compound (500 mg, 1.837 mmol) and (3-nitrophenyl)boronic acid (337 mg, 2.021 mmol) 4[4].
-
Causality: A slight stoichiometric excess of the boronic acid compensates for potential protodeboronation side-reactions at elevated temperatures.
-
-
Catalyst & Base Addition: Add
(212 mg, 0.184 mmol) and Barium hydroxide (944 mg, 5.51 mmol) 4[4].-
Causality:
is a strong, bulky base that efficiently forms the reactive boronate complex required for the transmetalation step of the catalytic cycle, while minimizing unwanted side reactions compared to smaller bases like NaOH.
-
-
Solvent & Deoxygenation: Suspend the mixture in 12 mL of Dimethoxyethane (DME) 4[4]. Seal the vial and purge with inert gas (
or Argon).-
Causality: DME provides excellent solubility for both the organic substrates and the inorganic base, facilitating a homogenous catalytic cycle and stabilizing the Pd(0) intermediate.
-
-
Microwave Irradiation: Heat the sealed vial at 150°C for 60 minutes under microwave conditions 4[4].
-
Causality: Microwave dielectric heating ensures rapid, uniform energy transfer, drastically reducing the reaction time from standard thermal reflux (which can take >12 hours) to just 1 hour.
-
-
Validation & Purification: Cool the vial to room temperature.
References
- Guidechem.1H-INDOLE, 3-BROMO-2-PHENYL- CAS 54006-72-3 Properties.
- ACS Catalysis.How Is Substrate Halogenation Triggered by the Vanadium Haloperoxidase from Curvularia inaequalis?
- Google Patents (US10246414B2).Allosteric modulators of CB1 cannabinoid receptors.
- eLibrary.ru.Simplified method for obtaining 3-bromindol-5,6-dicarbonitrils from 1-hydroxindol-5,6-dicarbonitriles.
- NIH PMC.Photoelectrocyclization Reactions of Conjugated Cycloalkenones: Scope and Reactivity.
- RSC.org.Metal-free dearomative [5+2]/[2+2] cycloaddition of 1H-indoles with ortho-(trimethylsilyl)aryl triflates.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US10246414B2 - Allosteric modulators of CB1 cannabinoid receptors - Google Patents [patents.google.com]
- 5. Photoelectrocyclization Reactions of Conjugated Cycloalkenones: Scope and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation and Spectroscopic Characterization of 3-Bromo-2-phenyl-1H-indole
[1][2]
Executive Summary
This compound is a critical halogenated scaffold in medicinal chemistry, serving as a versatile intermediate for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate 3-substituted indole alkaloids. Its structural integrity is defined by the electrophilic substitution of the bromine atom at the C3 position, a modification that fundamentally alters its electronic and spectroscopic signature compared to the parent 2-phenylindole.
This guide provides a definitive spectroscopic profile for this compound. It moves beyond simple data listing to explain the causality of spectral shifts, providing researchers with a self-validating logic for confirming structural identity during synthesis.
Synthetic Context & Purity Profiling
To understand the impurities you might see in your spectrum, you must understand the origin of the molecule. The standard synthesis involves the electrophilic bromination of 2-phenylindole using N-Bromosuccinimide (NBS).
Critical Quality Attribute (CQA): The most common impurity is unreacted 2-phenylindole (starting material). In the
Synthesis Workflow
The following workflow outlines the standard preparation and critical control points.
Figure 1: Synthetic pathway for the selective C3-bromination of 2-phenylindole via NBS.
Mass Spectrometry (MS) Analysis
Technique: EI-MS (Electron Ionization) or ESI-MS (Electrospray).
The mass spectrum provides the most immediate confirmation of bromination due to the unique isotopic signature of bromine. Unlike the parent indole (
Key Diagnostic Signals
| Ion Type | m/z Value | Relative Intensity | Structural Assignment |
| Molecular Ion ( | 271 | 100% | |
| Isotope Peak ( | 273 | ~98% | |
| Fragment 1 | 192 | High | |
| Fragment 2 | 165 | Med | |
| Fragment 3 | 89 | Low |
Fragmentation Logic
The stability of the indole ring dictates the fragmentation. The C-Br bond is the weakest link, leading to the initial loss of the halogen, followed by the degradation of the pyrrole ring.
Figure 2: Primary fragmentation pathway under Electron Ionization (EI).
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for assessing the regiochemistry of the bromination.
Proton NMR ( H NMR)
Solvent: DMSO-
The "Silent C3": The most critical feature of this spectrum is what is missing. The parent 2-phenylindole has a doublet or singlet at
| Proton ( | Shift ( | Multiplicity | Integration | Assignment Logic |
| NH | 11.8 - 12.0 | Broad Singlet | 1H | Highly deshielded due to indole aromaticity and H-bonding. (Shift is ~8.5 in CDCl |
| Ar-H (Indole) | 7.60 - 7.65 | Doublet ( | 1H | C4-H or C7-H (Deshielded by adjacent ring currents). |
| Ar-H (Phenyl) | 7.85 - 7.90 | Doublet ( | 2H | Ortho-protons of the 2-phenyl ring. |
| Ar-H (Mixed) | 7.10 - 7.50 | Multiplets | 6H | Overlapping signals from Indole (C5, C6, C7) and Phenyl (meta/para). |
| C3-H | ABSENT | - | - | Confirmation of substitution at C3. |
Carbon NMR ( C NMR)
Solvent: DMSO-
The carbon spectrum confirms the carbon skeleton. The C3 carbon attached to Bromine typically exhibits an upfield shift relative to the C2 carbon due to the "Heavy Atom Effect" (shielding), appearing in the 85-95 ppm range, which is diagnostic for 3-haloindoles.
| Carbon ( | Shift ( | Assignment | Notes |
| C2 | ~135.0 | Indole C2 | Quaternary, bonded to Phenyl. |
| C3 | ~90.0 - 95.0 | C-Br | Diagnostic Peak. Distinctly upfield for an aromatic carbon. |
| C=C (Ar) | 111 - 128 | Aromatic CH | Complex region representing indole benzene ring and phenyl group. |
| C-ipso | ~131.0 | Phenyl C1' | Quaternary connection to indole. |
| C8/C9 | ~136 / 127 | Indole Bridgehead | Quaternary carbons. |
Infrared Spectroscopy (IR)
Technique: KBr Pellet or ATR (Attenuated Total Reflectance).
While less specific than NMR, IR provides a quick check for functional group integrity.
-
3350 - 3450 cm
: N-H Stretch. Sharp, medium intensity. Indicates the indole N-H is intact (not N-alkylated). -
3050 cm
: C-H Stretch (Aromatic). Weak. -
1600, 1450 cm
: C=C Ring Stretch. Characteristic of the indole/phenyl aromatic systems. -
745 cm
: Ortho-disubstituted benzene. Out-of-plane bending (indole ring). -
600 - 700 cm
: C-Br Stretch. Often difficult to identify in the fingerprint region, but distinct new bands appear here compared to the starting material.
Experimental Protocol: Synthesis & Isolation
Self-Validating Protocol for Research Use
-
Preparation: Dissolve 2-phenylindole (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.
-
Why? Slow addition prevents over-bromination or polymerization.
-
-
Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1).
-
Checkpoint: Product will have a slightly lower R_f than the starting material.
-
-
Workup: Quench with saturated aqueous Sodium Thiosulfate (removes excess
) and Sodium Bicarbonate (neutralizes HBr byproduct). -
Purification: Wash organic layer with water and brine. Dry over
. Evaporate solvent.[4] Recrystallize from Ethanol/Water or purify via silica column chromatography.
References
-
Majumdar, K. C., et al. "An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes." MDPI, 2009. Link (Demonstrates NBS utility in indole chemistry).
-
NIST Mass Spectrometry Data Center. "3-Methyl-2-phenylindole Mass Spectrum." NIST Chemistry WebBook.[3] Link (Analogous fragmentation patterns for 2-phenylindoles).
-
Organic Chemistry Portal. "N-Bromosuccinimide (NBS) in Organic Synthesis." Link (Standard protocols for electrophilic bromination).
-
PubChem. "3-Phenylindole Compound Summary." National Library of Medicine. Link (Parent scaffold data for comparative analysis).
Electrophilic Aromatic Bromination of 2-Phenyl-1H-Indole: Mechanistic Insights and Synthetic Protocols
Executive Summary
The functionalization of the indole core is a cornerstone of modern medicinal chemistry and materials science. Specifically, 2-phenyl-1H-indole serves as a privileged scaffold whose biological and photophysical properties can be profoundly tuned via halogenation. The electrophilic aromatic bromination of this substrate predominantly yields 3-bromo-2-phenyl-1H-indole , a critical intermediate for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This whitepaper provides an in-depth technical analysis of the regioselectivity, mechanistic pathways, and validated synthetic protocols for the bromination of 2-phenyl-1H-indole. We contrast classical organic methodologies using N-bromosuccinimide (NBS) with cutting-edge, green biocatalytic approaches utilizing vanadium haloperoxidases.
Mechanistic Framework & Regioselectivity
The Causality of C-3 Regioselectivity
Indole is an electron-rich bicyclic heterocycle. The pyrrole ring is significantly more reactive toward electrophiles than the fused benzene ring due to the enamine-like participation of the nitrogen lone pair. When an electrophile is introduced, attack at the C-3 position is kinetically and thermodynamically favored.
This regioselectivity is driven by the stability of the resulting intermediate. An electrophilic attack at C-3 generates a Wheland intermediate (σ-complex) where the positive charge is delocalized and stabilized by the adjacent nitrogen atom without disrupting the aromaticity of the fused benzene ring. In 2-phenyl-1H-indole, the C-2 position is sterically blocked by the phenyl group, which further enforces exclusive C-3 functionalization. Interestingly, this electronic distribution and bromination pattern shares a striking isosteric similarity with 2-phenyl-2,1-borazaronaphthalenes, which also selectively brominate at the 3-position .
Caption: Mechanistic pathway of C-3 electrophilic aromatic bromination of 2-phenyl-1H-indole.
Synthetic Methodologies
To ensure a self-validating system, the protocols below detail not only the steps but the chemical causality behind each experimental choice.
Method A: Classical Electrophilic Bromination (NBS)
The most reliable bench-scale method for synthesizing this compound employs N-bromosuccinimide (NBS) . Unlike molecular bromine (Br₂), which is highly corrosive and can lead to over-bromination or oxidative degradation of the indole core, NBS provides a controlled, steady-state concentration of the electrophilic bromine equivalent (Br⁺).
Step-by-Step Protocol:
-
Preparation: Dissolve 2-phenyl-1H-indole (1.0 equiv) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) to achieve a 0.1 M to 0.2 M concentration. Causality: DCM is preferred for its ease of removal, while DMF can be used if solubility is an issue.
-
Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Cooling mitigates the exothermic formation of the π-complex, suppressing kinetic side reactions and maximizing C-3 regioselectivity.
-
Electrophile Addition: Add NBS (1.05 equiv) portion-wise over 10 minutes. Causality: A slight stoichiometric excess ensures complete conversion without promoting di-bromination.
-
Reaction Progression: Stir the mixture at 0 °C for 30 minutes, then allow it to naturally warm to room temperature. Monitor via TLC (typically 1–2 hours total).
-
Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate reduces any unreacted electrophilic bromine species, halting the reaction.
-
Isolation: Extract with ethyl acetate (EtOAc) or DCM. Wash the organic layer with brine (especially critical if DMF was used, to partition it into the aqueous phase), dry over anhydrous MgSO₄, and concentrate under reduced pressure .
-
Purification: Purify the crude residue via silica gel flash chromatography or recrystallization to yield pure this compound.
Method B: Biocatalytic Halogenation (Green Chemistry)
Recent advances in biocatalysis have leveraged Vanadium Haloperoxidase from Curvularia inaequalis (CiVCPO) to perform highly selective halogenations. This enzyme utilizes hydrogen peroxide (H₂O₂) to oxidize aqueous bromide (KBr) into a hypobromite (HOBr) intermediate directly at the vanadate active site. The enzyme's binding pocket specifically accommodates 2-phenyl-1H-indole, facilitating targeted C-3 bromination without releasing toxic free HOBr into the bulk solution .
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a reaction mixture containing MES buffer (50 mM, pH 5.5), potassium bromide (200 mM), and hydrogen peroxide (10 mM). Causality: pH 5.5 is the optimal physiological window for CiVCPO to coordinate H₂O₂ and form the critical peroxo-vanadate complex.
-
Enzyme Activation: Add Na₃VO₄ (50 μM) and CiVCPO enzyme (0.01 μM). Pre-mix for 10–30 minutes.
-
Substrate Addition: Dissolve 2-phenyl-1H-indole (50 μM) in a minimal amount of methanol (or 10% DMSO) and add it to the aqueous buffer.
-
Reaction: Stir at room temperature for 5 minutes. Causality: The enzymatic turnover is exceptionally rapid (k_cat ≈ 1.74 s⁻¹), achieving >90% conversion in minutes.
-
Isolation: Extract the mixture three times with EtOAc (1:1 ratio). Wash with water and brine, dry over MgSO₄, and evaporate to yield the brominated product .
Caption: Experimental workflow comparing classical NBS bromination and enzymatic CiVCPO halogenation.
Quantitative Data & Comparative Analysis
The choice between classical and enzymatic methods depends heavily on the scale, environmental constraints, and available infrastructure of the laboratory.
| Parameter | Classical Bromination (NBS) | Biocatalytic Halogenation (CiVCPO) |
| Reagents | NBS, DCM/DMF | CiVCPO, KBr, H₂O₂, MES Buffer |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 – 2 Hours | ~ 5 Minutes |
| Yield | 85% – 95% | ~ 91% |
| Atom Economy | Moderate (generates succinimide waste) | High (generates H₂O as byproduct) |
| Scalability | Excellent (Multi-gram to Kilogram) | Limited by enzyme cost/reactor volume |
| Environmental Impact | Moderate to High (Halogenated solvents) | Low (Aqueous conditions, Green Chemistry) |
Product Characterization & Quality Control
To validate the successful synthesis of this compound, rigorous analytical characterization must be performed:
-
¹H NMR (400 MHz): The most diagnostic feature of successful C-3 bromination is the disappearance of the C-3 proton singlet (which typically appears around δ 6.8 ppm in the unbrominated starting material). The N-H proton will appear as a broad singlet > δ 8.0 ppm, and the aromatic protons (indole core + phenyl ring) will integrate to 9H.
-
Mass Spectrometry (GC-MS / LC-MS): The product will exhibit a distinct isotopic signature due to the presence of bromine (approximate 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks will appear at m/z 271 and 273 [[1]]([Link]).
References
-
How Is Substrate Halogenation Triggered by the Vanadium Haloperoxidase from Curvularia inaequalis? ACS Catalysis, 2023. URL:[Link]
-
Regioselective Diversification of 2,1-Borazaronaphthalenes: Unlocking Isosteric Space via C–H Activation. The Journal of Organic Chemistry, 2017. URL:[Link]
-
Photoelectrocyclization Reactions of Conjugated Cycloalkenones: Scope and Reactivity. The Journal of Organic Chemistry, 2020. URL:[Link]
Sources
Technical Whitepaper: Synthesis, Physicochemical Profiling, and Applications of 3-Bromo-2-phenyl-1H-indole
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of designing robust, scalable pathways for complex active pharmaceutical ingredients (APIs). The functionalization of the indole core is not merely a synthetic exercise; it is a strategic deployment of electron density. 3-Bromo-2-phenyl-1H-indole serves as a highly versatile halogenated heterocycle and a critical intermediate in the discovery of novel therapeutics, particularly in the realm of neurology and psychiatric pharmacology.
This technical guide provides a rigorous examination of the compound's physicochemical properties, field-proven synthesis methodologies, and downstream applications. By leveraging the regioselective bromination of the C3 position, researchers can establish a reliable synthetic handle for transition-metal-catalyzed cross-coupling, enabling the rapid generation of complex polyaromatic architectures[1].
Physicochemical Profiling & Structural Analysis
Before initiating any synthetic workflow, establishing the baseline physicochemical parameters is mandatory for reaction monitoring and downstream purification. The structural presence of the bulky phenyl group at the C2 position directs electrophilic attack exclusively to the C3 position, simplifying the reaction profile.
Table 1: Core Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 54006-72-3 |
| Molecular Formula | C14H10BrN |
| Molecular Weight | 272.14 g/mol |
| Exact Mass | 270.9997 Da |
| Topological Polar Surface Area | 15.8 Ų |
Data sourced from the NIH PubChem database[2].
Mechanistic Synthesis: Regioselective C3-Bromination
Experimental Causality & Design
The bromination of 2-phenyl-1H-indole at the C3 position is highly favored due to the intrinsic electron-rich nature of the pyrrole ring within the indole core. While elemental bromine (Br₂) in acetic acid can be utilized, it often leads to over-bromination and generates harsh hydrobromic acid byproducts that can degrade the indole core or cause unwanted polymerization.
To ensure a self-validating and highly controlled system, we utilize N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., N,N-dimethylformamide, DMF, or acetonitrile). NBS provides a steady, low concentration of electrophilic bromine. The succinimide byproduct is highly water-soluble and easily removed during aqueous workup, ensuring a clean extraction without the need for immediate chromatographic purification[3].
Step-by-Step Protocol: Synthesis of this compound
This protocol is designed to be self-validating; the visual cues and phase separations inherently confirm the success of each step.
-
Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenyl-1H-indole (1.0 equiv, e.g., 50 mmol) in anhydrous acetonitrile or DMF (0.5 M concentration) under an inert argon atmosphere.
-
Reagent Addition : Cool the reaction mixture to 0 °C using an ice bath. Slowly add N-bromosuccinimide (1.05 equiv) in small portions over 15 minutes. Causality: Slow addition prevents thermal spikes that could lead to di-bromination or ring-opening.
-
Reaction Progression : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 to 60 minutes. Monitor the reaction via Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (20:1) eluent until complete consumption of the starting material is observed[3].
-
Quenching & Extraction : Quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine to remove residual solvent, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to afford this compound as a solid[3].
-
Analytical Validation : Confirm product identity via ¹H NMR. The definitive diagnostic marker of success is the disappearance of the C3-H proton signal (typically around 6.8 ppm) and the presence of the N-H signal, confirming that bromination occurred selectively at the carbon and not the nitrogen.
Regioselective C3-bromination workflow of 2-phenyl-1H-indole using NBS.
Downstream Applications: Cross-Coupling & Drug Development
Catalytic Functionalization via Suzuki-Miyaura Coupling
The C-Br bond in this compound is highly susceptible to oxidative addition by Palladium(0) catalysts. This makes the compound an ideal precursor for Suzuki-Miyaura cross-coupling. By reacting this compound with various arylboronic acids in the presence of a palladium catalyst, researchers can synthesize highly functionalized 2,3-diarylindoles[1].
Application in Pharmacology: CB1 Receptor Modulators
Substituted 2,3-diarylindoles derived from this brominated intermediate are extensively documented as positive allosteric modulators (PAMs) of the Cannabinoid Receptor 1 (CB1)[4]. Unlike orthosteric agonists which bind to the primary active site, PAMs bind to a distinct topographical site on the CB1 receptor. This potentiates the action of endogenous cannabinoids without causing the severe psychoactive side effects typically associated with direct CB1 activation, presenting a safer alternative for treating neurological and psychiatric disorders[4].
Step-by-Step Protocol: Microwave-Assisted Suzuki Coupling
-
Setup : In a 20 mL microwave-safe vial, combine this compound (1.837 mmol), an arylboronic acid such as (3-nitrophenyl)boronic acid (2.021 mmol), tetrakis(triphenylphosphine)palladium(0) (0.184 mmol), and barium hydroxide (5.51 mmol)[1].
-
Solvent Addition : Suspend the mixture in 12 mL of degassed 1,2-dimethoxyethane (DME). Causality: Degassing is critical to prevent the premature oxidation of the Pd(0) catalyst to an inactive Pd(II) state.
-
Reaction : Seal the vial and heat under microwave irradiation at 150 °C for 60 minutes[1].
-
Isolation : Cool to room temperature. Filter the mixture through a Celite pad to remove the precipitated palladium black. Concentrate the filtrate under reduced pressure and purify via flash chromatography to isolate the 2,3-diarylindole derivative.
Suzuki-Miyaura cross-coupling catalytic cycle for C3-functionalization.
References
-
National Center for Biotechnology Information (NIH). "this compound | C14H10BrN | CID 23157329 - PubChem". PubChem Database. Available at:[Link]
- Slassi, A., et al. "US10246414B2 - Allosteric modulators of CB1 cannabinoid receptors". Google Patents.
-
Royal Society of Chemistry. "Metal-free dearomative [5+2]/[2+2] cycloaddition of 1H- indoles with ortho-(trimethylsilyl)aryl triflates - Supporting Information". RSC Publishing. Available at:[Link]
Sources
- 1. US10246414B2 - Allosteric modulators of CB1 cannabinoid receptors - Google Patents [patents.google.com]
- 2. This compound | C14H10BrN | CID 23157329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. US10246414B2 - Allosteric modulators of CB1 cannabinoid receptors - Google Patents [patents.google.com]
Technical Masterclass: Substituted 2-Phenyl-Indoles in Medicinal Chemistry
Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Directive: The Scaffold of Choice
The 2-phenyl-indole moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Unlike the ubiquitous indole found in tryptophan, the 2-phenyl substitution locks the molecule into a specific steric configuration, creating a hydrophobic blade essential for interacting with deep protein pockets, such as the colchicine-binding site of tubulin or the hydrophobic channel of COX-2 enzymes.
This guide moves beyond basic synthesis. We dissect the causality between synthetic methodology and biological efficacy, providing a roadmap for designing the next generation of indole-based therapeutics.
Synthetic Architectures: From Classical to Catalytic
The construction of the 2-phenyl-indole core dictates the diversity of the library you can generate. We contrast the robust, scale-friendly Fischer synthesis with the precision of modern Palladium-catalyzed C-H activation.
The Classical Route: Fischer Indole Synthesis
-
Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement.
-
Utility: Ideal for generating gram-scale quantities of the core scaffold.
-
Limitation: Harsh conditions (high heat/acid) limit functional group tolerance.
The Modern Route: Pd-Catalyzed C-H Activation
-
Mechanism: Oxidative addition of Pd(II) followed by C-H activation and reductive elimination.
-
Utility: Allows for late-stage functionalization and high regioselectivity without pre-functionalized handles.
-
Key Insight: The use of oxidants like Cu(OAc)₂ or Ag₂CO₃ is critical to regenerate the Pd(II) species, closing the catalytic cycle.
Visualization: Synthetic Logic Flow
The following diagram illustrates the mechanistic divergence between these two primary pathways.
Figure 1: Mechanistic divergence between Fischer Indole Synthesis and Pd-Catalyzed C-H Activation strategies.
Pharmacological Frontiers: Mechanisms of Action
The 2-phenyl-indole scaffold is not merely a spacer; it is a pharmacophore. Its biological activity is driven by specific electronic and steric interactions.
Tubulin Polymerization Inhibition
The most potent application of 2-phenyl-indoles lies in oncology. Derivatives like OXi8006 and Compound 3e (3-formyl-6-methoxy-2-(4-methoxyphenyl)indole) function as microtubule destabilizing agents.
-
Binding Site: Colchicine-binding site on β-tubulin.
-
Mechanism: The 2-phenyl ring mimics the B-ring of colchicine. The indole core provides the rigid planarity required to wedge into the hydrophobic pocket, preventing the curved-to-straight conformational change necessary for microtubule assembly.
-
Outcome: G2/M phase cell cycle arrest
Apoptosis.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Anti-Inflammatory & COX Inhibition
Substituted 2-phenyl-indoles have shown high selectivity for COX-2 over COX-1.
-
Mechanism: The 2-phenyl group fits into the larger hydrophobic side pocket present in COX-2 (but absent in COX-1), while the indole nitrogen can H-bond with Tyr-355.
Visualization: Tubulin Apoptosis Pathway
Figure 2: Signal transduction cascade from 2-phenyl-indole binding to apoptotic cell death.
Structure-Activity Relationship (SAR) Deep Dive
The "magic" of this scaffold lies in the substituents. Small changes yield logarithmic shifts in IC₅₀ values.
The C-2 Phenyl Ring (The "Blade")
-
Para-Methoxy (-OMe): Critical for tubulin inhibition. It mimics the methoxy groups of colchicine and combretastatin A-4.
-
Halogens (F, Cl): Often improve metabolic stability and lipophilicity but may alter the binding angle in the COX-2 pocket.
The Indole Core (The "Handle")
-
Position 3 (C3): Functionalization here is vital.[1]
-
Formyl (-CHO) / Cyano (-CN): Electron-withdrawing groups at C3 often enhance antiproliferative activity (e.g., Compound 3e).
-
Aroyl groups: Found in OXi8006; provide additional hydrophobic contacts.
-
-
Position 5/6: Methoxy substitutions here often act synergistically with the C-2 phenyl ring to maximize potency against MCF-7 breast cancer lines.
Quantitative Data Summary
Table 1: Comparative Potency of Key 2-Phenyl-Indole Derivatives (Aggregated from Literature)
| Compound ID | R1 (Indole C5/6) | R2 (Phenyl C4') | R3 (Indole C3) | Target | IC₅₀ (µM) | Mechanism Note |
| 2-PI (Parent) | H | H | H | MCF-7 | >50 | Baseline scaffold |
| Compound 3e | 6-OMe | 4-OMe | -CHO | Tubulin | 1.5 | Potent polymerization inhibitor |
| OXi8006 | 5-OMe | 3,4,5-tri-OMe | -CO-Aryl | Tubulin | 0.035 | Nanomolar potency; VDA activity |
| Indole-Cox | H | 4-SO₂Me | H | COX-2 | 0.45 | High COX-2 selectivity |
Advanced Experimental Protocols
Scientific Integrity Note: These protocols are designed to be self-validating. The inclusion of TLC monitoring and specific quench steps ensures reproducibility.
Protocol A: Fischer Synthesis of 2-Phenylindole
Objective: Synthesis of the core scaffold via acid-catalyzed cyclization.[2]
-
Reagents:
-
Step 1: Hydrazone Formation
-
Step 2: Cyclization (The Critical Step)
-
Mix the dried hydrazone with 5 equivalents of PPA (or fused ZnCl₂).
-
Heat to 100-120°C for 2-3 hours. Caution: Exothermic.
-
Quench: Pour the hot reaction mixture slowly into crushed ice/water (200 mL) with vigorous stirring. The product will precipitate as a crude solid.[5]
-
-
Purification:
Protocol B: Tubulin Polymerization Assay (In Vitro)
Objective: Verify the mechanism of action for synthesized derivatives.
-
Preparation:
-
Use purified bovine brain tubulin (>99% pure).
-
Buffer: PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) + 1 mM GTP.
-
-
Assay Setup:
-
Pre-warm a 96-well plate to 37°C.
-
Add test compound (dissolved in DMSO, final conc. 1-10 µM) to wells. Control: DMSO only (negative) and Colchicine (positive).
-
Add cold tubulin solution (3 mg/mL) to start the reaction.
-
-
Measurement:
-
Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.
-
Logic: Polymerization increases turbidity (absorbance). Effective inhibitors will result in a flat line (low absorbance) compared to the rising curve of the control.
-
-
Data Analysis:
-
Calculate % Inhibition =
.
-
Future Horizons
References
-
National Institutes of Health (NIH). (2025). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. PubMed. Retrieved from [Link]
-
Pinney, K. et al. (2025). Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as Colchicine Site Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
OMICS International. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2021). Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives. Retrieved from [Link]
-
Organic Syntheses. 2-Phenylindole Preparation Procedure. Org. Synth. Coll. Vol. 3. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Discovery and History of Halogenated Indole Compounds
Introduction
The indole scaffold is a cornerstone of heterocyclic chemistry, celebrated as a "privileged structure" in drug discovery due to its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its journey from a component of dyes to a central focus of medicinal chemistry is a testament to its remarkable versatility. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole nucleus profoundly alters its electronic properties, lipophilicity, and metabolic stability, often leading to a dramatic enhancement or modification of its biological activity.[1][4] This guide provides an in-depth exploration of the discovery and history of halogenated indole compounds, tracing their path from an ancient imperial dye to a modern frontier in scientific research and drug development. We will delve into their natural origins, the elucidation of their biosynthetic pathways, the evolution of synthetic methodologies, and their contemporary applications.
Ancient Origins: The Imperial Legacy of Tyrian Purple
The story of halogenated indoles begins not in a laboratory, but in the ancient world with one of history's most prized commodities: Tyrian purple.[5][6] This vibrant and remarkably stable reddish-purple dye, associated with royalty, power, and wealth, was produced by the Phoenicians as early as the 16th century BCE.[5][7] The production process was notoriously laborious, requiring the harvesting of tens of thousands of predatory sea snails, primarily from the Murex and Bolinus genera.[5] The details of the production were a closely guarded secret, but it involved extracting a colorless precursor from the snail's hypobranchial gland, which, upon exposure to sunlight and air, transformed into the coveted purple pigment.[5][6] The immense effort required made the dye extraordinarily expensive; the 4th-century BC historian Theopompus noted that "Purple for dyes fetched its weight in silver".[5]
The chemical identity of this ancient dye remained a mystery for millennia. It was not until 1909 that the German chemist Paul Friedländer undertook the monumental task of isolating and identifying its principal component.[8][9] By processing 12,000 Murex brandaris snails, he obtained a mere 1.4 grams of the pure pigment.[8][9] Through elemental analysis and comparison with known compounds, Friedländer determined its structure to be 6,6'-dibromoindigo , a brominated dimer of the indole-derived compound indigo.[5][8][9]
This discovery marked the formal entry of halogenated indoles into the annals of chemistry. It also presented an immediate synthetic challenge. Chemists reasonably assumed that the purple dye could be made by the direct bromination of inexpensive indigo. However, these attempts failed, as the direct electrophilic attack on the indigo molecule leads to substitution at other positions (5,5', 7,7', and 4,4'), but not the desired 6,6' positions.[10][11] This early roadblock highlighted a central theme in indole chemistry: the critical importance of regioselectivity in halogenation reactions. Synthesizing Tyrian purple required incorporating the bromine atoms onto the aromatic precursor before constructing the final indigo structure.[10]
Caption: A timeline of key milestones in the history of halogenated indoles.
The Marine Cornucopia: A Natural Library of Halogenated Indoles
While Tyrian purple was the first known example, the vast majority of naturally occurring halogenated indoles have been discovered in marine environments.[4][12] Marine organisms are prolific producers of organohalogen compounds, with bromine being particularly abundant despite the much higher concentration of chloride in seawater.[4][12] This is attributed to the relative ease with which marine organisms can oxidize bromide for incorporation into their secondary metabolites.[4][12] These compounds are thought to provide an evolutionary advantage, serving roles in chemical defense, predation deterrence, and competition for space.[4][12]
Beginning in the mid-20th century, advances in separation and analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), enabled scientists to explore the chemical diversity of marine life. This led to the isolation and structural elucidation of hundreds of halogenated indole alkaloids from sources like sponges, ascidians (sea squirts), algae, and marine bacteria.[13][14]
Unlike terrestrial organisms, which primarily produce chlorinated compounds, marine life generates a rich variety of brominated, iodinated, and mixed halogen-containing indoles.[4][12] The first iodinated indoles ever discovered, the plakohypaphorines, were isolated from the Caribbean sponge Plakortis simplex.[4][12] The presence of halogen atoms, particularly bromine, often at the C-5 or C-6 positions of the indole ring, is a characteristic feature of these marine metabolites and is crucial for their potent biological activities.[1]
Representative Marine Halogenated Indoles
| Compound Class | Representative Structure(s) | Halogen(s) | Marine Source | Reported Biological Activity |
| Meridianins | Meridianin C, E, F | Br | Ascidian (Aplidium meridianum) | Protein kinase inhibition, cytotoxic |
| Psammopemmins | Psammopemmin B, C | Br | Sponge (Psammopemmaplysilla) | Potent pharmacological properties suggested |
| Aplysinopsins | 5-Bromo-aplysinopsin | Br | Sponge (Aplysina fistularis) | Cytotoxic, anticancer |
| Plakohypaphorines | Plakohypaphorine B, C | I | Sponge (Plakortis simplex) | Not extensively studied |
| Mixed Halogen | 3-Chloro-6-bromoindole | Cl, Br | Acorn worm, Ascidian | Moderately cytotoxic |
Data compiled from sources.[4][12][15]
The discovery of this vast natural library provided researchers with a wealth of novel chemical structures exhibiting significant potential for drug development, particularly in oncology and infectious diseases.[1][13][14]
Unraveling Biosynthesis: Nature's Enzymatic Machinery
The prevalence of halogenated indoles in nature, particularly in the marine realm, begged the question: how are they made? For decades, it was assumed that non-specific haloperoxidase enzymes were responsible.[16] However, the high regioselectivity of halogenation observed in natural products (e.g., the specific C-7 chlorination of tryptophan) suggested a more sophisticated mechanism.
A breakthrough came with the discovery of flavin-dependent halogenases (FDHs) , a class of enzymes that catalyze the specific halogenation of aromatic compounds.[16][17] The first tryptophan 7-halogenase was identified in 1995, revealing a new paradigm for biohalogenation.[16] These enzymes utilize a reduced flavin adenine dinucleotide (FADH₂) cofactor, molecular oxygen, and a halide ion (Cl⁻ or Br⁻) to perform highly selective electrophilic aromatic substitution.[16][17]
The Catalytic Cycle of a Tryptophan Halogenase:
The mechanism is a model of enzymatic precision. It ensures that a highly reactive halogenating species is generated and delivered to a specific position on the substrate without being released into the cellular environment.
-
FAD Reduction: A partner enzyme, a flavin reductase, uses NAD(P)H to reduce FAD to FADH₂.[16]
-
Flavin Peroxide Formation: Inside the halogenase active site, FADH₂ reacts with molecular oxygen (O₂) to form a highly reactive flavin-hydroperoxide intermediate.[16]
-
Hypohalous Acid Generation: The flavin-hydroperoxide is attacked by a halide ion (e.g., Cl⁻), generating a hypohalous acid equivalent (e.g., HOCl) within the confines of the enzyme.[17]
-
Directed Halogenation: The enzyme architecture, including a long tunnel and key amino acid residues like lysine, directs this powerful electrophile towards a specific carbon atom on the bound tryptophan substrate, leading to regioselective halogenation.[16][17]
-
Product Release: The halogenated tryptophan is released, and the now-oxidized FAD is ready for another cycle.
More recently, novel halogenases have been discovered through genome mining, including the first tryptophan dihalogenase, SsDiHal, which can sequentially chlorinate tryptophan at both the C-7 and C-6 positions.[18][19] The discovery and engineering of these enzymes represent a "green" alternative to chemical halogenation, holding significant promise for the sustainable production of valuable halogenated compounds.[18]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrian purple - Wikipedia [en.wikipedia.org]
- 6. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acsh.org [acsh.org]
- 8. libertycommon.org [libertycommon.org]
- 9. Spectral Comparison of Commercial and Synthesized Tyrian Purple [mccrone.com]
- 10. ia801705.us.archive.org [ia801705.us.archive.org]
- 11. Tyrian purple: an ancient natural dye for cross-conjugated n-type charge transport - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC05553K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Indole Alkaloids from Marine Sources as Potential Leads against Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities | MDPI [mdpi.com]
- 15. Halogenated oxindole and indoles from the South African marine ascidian Distaplia skoogi [scielo.org.za]
- 16. Tryptophan 7-halogenase - Wikipedia [en.wikipedia.org]
- 17. books.rsc.org [books.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. SsDiHal: discovery and engineering of a novel tryptophan dihalogenase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-phenyl-1H-indole
Executive Summary
The functionalization of the indole core is a cornerstone of modern medicinal chemistry and materials science. Specifically, 3-bromo-2-phenyl-1H-indole serves as a highly versatile electrophilic scaffold. While the C3 position of indole is inherently nucleophilic, halogenation at this site reverses its polarity, enabling transition-metal-catalyzed cross-couplings. However, the presence of the bulky C2-phenyl group introduces significant steric hindrance, which can impede standard catalytic cycles.
This application note provides a comprehensive, field-validated guide to executing Suzuki-Miyaura cross-couplings with this compound. By detailing the causality behind catalyst selection, base optimization, and precise experimental protocols, this guide empowers researchers to achieve high-yielding C-C bond formations even with sterically demanding or electronically deactivated boronic acids.
Mechanistic Insights & Reactivity Profile
The Suzuki-Miyaura coupling of this compound relies on a Pd(0)/Pd(II) catalytic cycle. The efficiency of this cycle is heavily dictated by the steric environment of the indole substrate [1].
-
Oxidative Addition : The C3-Br bond readily undergoes oxidative addition to the active Pd(0) species. The electron-rich nature of the indole ring facilitates this step, making it relatively fast.
-
Transmetalation : This is often the rate-limiting step. The bulky C2-phenyl group restricts the conformational freedom of the incoming boronic acid/ester. A strong base (e.g.,
or ) is required to form the highly nucleophilic boronate complex, which displaces the halide on the Pd(II) center. -
Reductive Elimination : The spatial crowding around the Pd(II) center accelerates reductive elimination, provided the ligand framework is appropriately designed (e.g., using Buchwald-type biaryl phosphines).
Caption: The Pd-catalyzed Suzuki-Miyaura catalytic cycle for this compound.
Optimization of Cross-Coupling Parameters
Selecting the right conditions is critical for suppressing side reactions, such as hydrodebromination (yielding 2-phenyl-1H-indole) or homocoupling of the boronic acid.
-
Catalyst Selection : While standard
is effective for simple, unhindered boronic acids, it often fails or requires prolonged heating for complex substrates. Buchwald precatalysts, specifically Pd XPhos G2 , are highly recommended [1]. The bulky dialkylbiaryl phosphine ligand (XPhos) promotes rapid reductive elimination, and the G2 precatalyst ensures the rapid generation of the active Pd(0) species without consuming the ligand as a reducing agent. -
Base & Solvent : A biphasic mixture of 1,4-Dioxane and Water (typically 4:1 to 5:1 v/v) ensures the solubility of both the organic indole and the inorganic base.
is the standard base, but for highly deactivated systems under microwave irradiation, provides superior transmetalation kinetics [2].
Table 1: Quantitative Optimization of Reaction Conditions
| Entry | Catalyst System (mol %) | Base (Equiv) | Solvent System | Temp / Time | Yield (%) |
| 1 | Dioxane/ | 100 °C / 18 h | 50 - 60% | ||
| 2 | THF/ | 80 °C / 12 h | 65 - 75% | ||
| 3 | Pd XPhos G2 (5%) + XPhos (10%) | Dioxane/ | 100 °C / 12 h | 85 - 95% | |
| 4 | DME | 150 °C (MW) / 1 h | 80 - 90% |
(Note: Entries 3 and 4 represent the optimized protocols detailed in Section 4, derived from validated literature [1][2].)
Experimental Protocols
Caption: Standard experimental workflow for the Suzuki cross-coupling of brominated indoles.
Protocol A: High-Efficiency Thermal Coupling using Pd XPhos G2
This protocol is ideal for coupling this compound with sterically hindered or electronically diverse boronic acids/esters, utilizing a highly active Buchwald precatalyst [1].
Materials:
-
This compound: 109 mg (0.400 mmol, 1.0 equiv)
-
Boronic Acid/Ester: 0.600 mmol (1.5 equiv)
-
Pd XPhos G2: 15.7 mg (0.0200 mmol, 5 mol %)
-
XPhos ligand: 19.0 mg (0.0400 mmol, 10 mol %)
-
Potassium carbonate (
): 152 mg (0.800 mmol, 2.0 equiv) -
1,4-Dioxane (Anhydrous): 3.2 mL
-
Deionized
: 0.8 mL
Step-by-Step Methodology:
-
Reagent Assembly : To an oven-dried Schlenk tube or heavy-walled reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid, Pd XPhos G2, XPhos, and
. -
Solvent Addition & Degassing (Critical Step) : Add 1,4-Dioxane and
. Immediately seal the vial with a septum. Purge the heterogeneous mixture by bubbling ultra-pure Nitrogen ( ) or Argon directly through the solvent for at least 15–20 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the XPhos ligand to XPhos oxide, which irreversibly poisons the catalyst. -
Reaction Execution : Replace the septum with a Teflon-lined crimp cap under inert gas flow. Transfer the vial to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800+ rpm) for 12–18 hours.
-
Monitoring : Monitor the reaction via TLC (typically 10:1 Hexanes/Ethyl Acetate). The starting bromide should be fully consumed.
-
Workup : Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (2 × 5 mL) and brine (5 mL). Extract the aqueous layer once more with Ethyl Acetate (5 mL).
-
Drying & Purification : Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to afford the pure 3-substituted-2-phenyl-1H-indole.
Protocol B: Microwave-Assisted Coupling for Recalcitrant Substrates
For highly deactivated boronic acids (e.g., nitrophenylboronic acids), microwave irradiation combined with a strong base (
Materials:
-
This compound: 500 mg (1.837 mmol, 1.0 equiv)
-
(3-Nitrophenyl)boronic acid: 337 mg (2.021 mmol, 1.1 equiv)
- : 212 mg (0.184 mmol, 10 mol %)
-
Barium hydroxide (
): 944 mg (5.51 mmol, 3.0 equiv) -
1,2-Dimethoxyethane (DME): 12 mL
Step-by-Step Methodology:
-
Preparation : In a 20 mL microwave-safe vial, combine all solid reagents: this compound, the boronic acid,
, and . -
Solvent & Degassing : Suspend the solids in DME. Degas the mixture by sparging with
for 10 minutes. Seal the vial with a microwave-specific crimp cap. -
Microwave Irradiation : Place the vial in a dedicated microwave synthesizer. Heat the reaction to 150 °C for 60 minutes. Causality: Microwave heating provides rapid, uniform superheating, overcoming the high activation energy barrier of transmetalating electron-deficient boronic acids.
-
Workup : Allow the vial to cool to room temperature. Vent carefully. Filter the crude mixture through a short pad of Celite to remove barium salts and precipitated palladium black, washing the pad generously with Ethyl Acetate.
-
Purification : Concentrate the filtrate in vacuo and purify via automated flash chromatography to isolate the target compound.
Troubleshooting & Self-Validation
To ensure the protocol acts as a self-validating system, observe the following physical and chemical indicators during the workflow:
-
Color Changes : Upon heating, the Pd XPhos G2 reaction (Protocol A) should transition from a pale yellow/orange suspension to a deep red or homogenous brown solution, indicating the formation of the active Pd(0) species. If the solution turns completely black within the first 10 minutes, bulk palladium black has precipitated, indicating a failure in degassing (ligand oxidation).
-
Incomplete Conversion : If TLC shows unreacted this compound after 12 hours, the boronic acid may have undergone protodeboronation. Solution: Add an additional 0.5 equivalents of boronic acid and 2 mol% catalyst, degas, and resume heating.
-
N-Arylation Competition : Because the indole nitrogen (N1) is unprotected, competing Chan-Lam or Buchwald-Hartwig N-arylation is theoretically possible. However, under the Suzuki conditions described (weaker bases, high water content), C3-arylation is overwhelmingly favored due to the high reactivity of the C-Br bond toward oxidative addition.
References
-
Title: Photoelectrocyclization Reactions of Conjugated Cycloalkenones: Scope and Reactivity Source: The Journal of Organic Chemistry, 85(8), 5449-5463 (2020). URL: [Link]
- Title: Allosteric modulators of CB1 cannabinoid receptors (US Patent 10246414B2)
Application Note: Optimized Sonogashira Coupling Strategies for 3-Bromo-2-phenyl-1H-indole
Introduction & Strategic Analysis
The functionalization of the indole core is a cornerstone of medicinal chemistry, given the prevalence of this heterocycle in bioactive alkaloids and pharmaceutical agents. While 3-iodoindoles are highly reactive in Palladium-catalyzed cross-coupling, 3-bromo-2-phenyl-1H-indole presents a specific set of challenges that require a tailored experimental approach.
Substrate Analysis: The "Why" Behind the Protocol
Successful coupling with this specific substrate relies on understanding three critical factors:
-
Steric Hindrance (The C2-Phenyl Effect): Unlike simple 3-bromoindole, the phenyl group at the C2 position introduces significant steric bulk. This can hinder the approach of the Palladium complex during the oxidative addition step, often requiring higher reaction temperatures or more active catalyst systems compared to unsubstituted analogs.
-
Electronic Deactivation: The electron-rich nature of the indole ring makes the C-Br bond less electrophilic than typical aryl bromides. This necessitates a catalyst system capable of facilitating oxidative addition into electron-rich bonds.
-
The N-H Proton (pKa ~16): The free N-H group is acidic enough to be deprotonated by the amine bases typically used in Sonogashira coupling (e.g., Et₃N). This can lead to:
-
Formation of an indolyl anion, which may poison the catalyst.
-
Side reactions such as N-alkynylation (if using alkynyl halides) or oligomerization.
-
Strategic Recommendation
For high-value synthesis (e.g., late-stage drug functionalization), N-protection is strongly recommended to ensure reliability. However, for rapid analog generation, a direct (free N-H) protocol is provided using optimized base conditions to suppress side reactions.
Experimental Workflows (Visualized)
The following diagram outlines the decision matrix and workflow for processing this compound.
Caption: Workflow decision tree comparing the robust N-protected route against the direct free N-H route.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (N-Protected Route)
Recommended for scale-up (>500 mg) or when the alkyne partner is expensive.
Reagents:
-
Substrate: N-Boc-3-bromo-2-phenylindole (1.0 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)
-
Ligand (Optional): Triphenylphosphine [PPh₃] (10 mol% - add if reaction stalls)
-
Base: Triethylamine [Et₃N] (3.0 equiv)
-
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Procedure:
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the N-protected indole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv).
-
Degassing: Cap the flask with a rubber septum. Evacuate under high vacuum and backfill with Argon (repeat 3 times). Note: Oxygen exclusion is critical to prevent Glaser homocoupling of the alkyne.
-
Solvent Addition: Inject anhydrous THF (degassed) via syringe.
-
Reagent Addition: Add Et₃N followed by the terminal alkyne (1.5 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to 60–70°C for 4–12 hours. Monitor by TLC (the starting bromide usually has a lower R_f than the coupled product).
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated NH₄Cl (to remove Cu) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: The "Direct" Route (Free N-H)
Recommended for rapid library synthesis (<50 mg).
Critical Modification: Standard weak bases (Et₃N) often result in sluggish reactions with free N-H indoles due to competitive coordination. We utilize a stronger, non-nucleophilic base system or specific solvent effects.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) — Bidentate ligand preferred for stability.
-
Base: Diethylamine (Et₂NH) or Piperidine (used as solvent and base)
-
Temperature: 80–90°C
Procedure:
-
Setup: Charge a microwave vial or pressure tube with the indole, Pd catalyst, and CuI.
-
Inerting: Seal and purge with Argon.
-
Addition: Add degassed Et₂NH (acting as solvent). Add the alkyne (2.0 equiv).
-
Reaction: Heat to 80°C. The higher temperature is required to overcome the activation energy barrier of the C-Br bond in the presence of the free N-H.
-
Safety Note: If using a sealed tube, be aware of pressure buildup from the volatile amine.
Quantitative Data & Optimization Table
The following table summarizes expected outcomes based on catalyst/solvent combinations for this specific substrate class.
| Entry | Catalyst System | Base/Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 60 | 45-60% | Slow conversion; N-H interference observed. |
| 2 | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 80 | 85-92% | Preferred Route A (Protected). DMF aids solubility. |
| 3 | Pd(dppf)Cl₂ / CuI | Et₂NH (Neat) | 80 | 70-80% | Good for Free N-H; requires difficult workup. |
| 4 | Pd(OAc)₂ / XPhos | Cs₂CO₃ / Toluene | 100 | 88% | Copper-free variant; best for sensitive alkynes. |
Mechanistic Insight: The Steric Challenge
The diagram below illustrates the catalytic cycle, highlighting the specific step where the 2-phenyl group creates resistance.
Caption: Catalytic cycle showing the oxidative addition bottleneck caused by the C2-phenyl steric bulk.
Troubleshooting & Expert Tips
-
Catalyst Poisoning: If the reaction turns black immediately and stalls, the free N-H may be coordinating to the Pd.
-
Fix: Add 1.1 equiv of Boc₂O and DMAP to the reaction pot in situ before adding the catalyst to protect the nitrogen.
-
-
Incomplete Conversion: The C2-phenyl group shields the C3-bromide.
-
Fix: Switch to a smaller ligand system (like PMe₃, though air sensitive) or a highly active Buchwald ligand (e.g., XPhos) which forms a monolithic Pd species that can access hindered sites.
-
-
Glaser Coupling (Blue/Green solution): Indicates oxygen presence causing alkyne dimerization.
-
Fix: Freeze-pump-thaw the solvent rather than just sparging with gas.
-
References
-
General Indole Coupling: Larock, R. C., & Yum, E. K. (1991). Palladium-catalyzed coupling of 3-iodoindoles.[3] Journal of the American Chemical Society. Link
-
Sonogashira Protocol Standards: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4][5] Chemical Reviews. Link
-
Steric Hindrance in Indoles: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Substrate Data: PubChem Compound Summary for CID 23157329, this compound. Link
-
BenchChem Protocols: Optimized Reaction Conditions for Sonogashira Coupling of 3-Bromopyridines (Analogous Heterocycle). Link
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. kbfi.ee [kbfi.ee]
- 3. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization [organic-chemistry.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Synthesis of Bioactive 2,3-Diarylindoles via Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-phenyl-1H-indole
Introduction & Strategic Rationale
The 2-phenylindole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structural motif for cyclooxygenase-2 (COX-2) inhibitors, tubulin polymerization inhibitors (anti-cancer agents), and selective estrogen receptor modulators (SERMs). Functionalization at the C3 position of the indole ring is a critical vector for exploring structure-activity relationships (SAR) and optimizing binding affinity.
Starting from 3-bromo-2-phenyl-1H-indole provides a highly modular, late-stage functionalization approach. The C3-bromide is primed for transition-metal-catalyzed cross-coupling reactions, allowing the rapid introduction of diverse aryl or heteroaryl groups. As demonstrated in recent biocatalytic and synthetic studies, 3-bromo-2-phenylindole is a stable, isolable intermediate that serves as a highly versatile building block for complex molecule synthesis[1].
Synthetic Strategy & Workflow
The core transformation relies on the Suzuki-Miyaura cross-coupling reaction. The use of a robust palladium catalyst system ensures efficient oxidative addition into the sterically congested C3-Br bond, followed by transmetalation with an arylboronic acid and subsequent reductive elimination to yield the bioactive 2,3-diarylindole.
Figure 1: Synthetic workflow from this compound to bioactive 2,3-diarylindoles.
Reaction Optimization & Quantitative Data
Selecting the appropriate catalyst and solvent system is paramount. The C3 position of 2-phenylindole is sterically hindered by the adjacent C2-phenyl ring. This steric bulk can lead to protodeboronation of the boronic acid or sluggish oxidative addition if sub-optimal ligands are utilized. Table 1 summarizes the optimization of the cross-coupling conditions to maximize yield and minimize side reactions.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst System | Ligand | Base | Solvent System | Temp (°C) | Yield (%) |
| 1 | Pd(PPh3)4 (5 mol%) | None | Na2CO3 | THF / H2O (4:1) | 70 | 45 |
| 2 | PdCl2(dppf) (5 mol%) | dppf | K2CO3 | Dioxane / H2O (4:1) | 90 | 68 |
| 3 | Pd2(dba)3 (2.5 mol%) | XPhos | K2CO3 | Dioxane / H2O (4:1) | 100 | 89 |
| 4 | PdXPhos G2 (5 mol%) | XPhos | K2CO3 | Dioxane / H2O (4:1) | 100 | 94 |
Note: Entry 4 represents the optimized conditions utilized in the protocol below, leveraging the bulky, electron-rich XPhos ligand to overcome steric hindrance.
Protocol: High-Yield Synthesis of 2,3-Diarylindoles
Self-Validating System: This protocol incorporates built-in quality control steps. The transition of the reaction mixture from a turbid suspension to a characteristic color (often deep yellow/orange) indicates the successful formation of the active catalytic species. TLC monitoring ensures complete consumption of the UV-active starting material, while the specific biphasic aqueous workup is designed to partition water-soluble inorganic salts away from the highly lipophilic product.
Materials Required:
-
This compound (1.0 equiv)
-
Arylboronic acid or heteroarylboronic acid (1.5 equiv)
-
PdXPhos G2 (0.05 equiv)[2]
-
XPhos ligand (0.10 equiv)[2]
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
1,4-Dioxane / HPLC-grade Water (4:1 v/v)
Step-by-Step Methodology:
-
Reaction Assembly: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge this compound (0.400 mmol, 109 mg), the selected arylboronic acid (0.600 mmol), and K2CO3 (0.800 mmol, 110 mg).
-
Causality: K2CO3 is selected as a mild, highly water-soluble base. It is essential for generating the reactive boronate complex during the transmetalation step without degrading the electron-rich indole core.
-
-
Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane (3.2 mL) and H2O (0.8 mL). Seal the flask with a rubber septum and purge the biphasic mixture with dry N2 or Argon gas for 15 minutes by sparging directly into the solvent.
-
Causality: Dioxane effectively solubilizes the organic precursors, while water dissolves the K2CO3. Sparging removes dissolved oxygen, which is strictly required to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes.
-
-
Catalyst Introduction: Briefly open the system under a positive pressure of inert gas to add PdXPhos G2 (15.7 mg, 0.0200 mmol) and XPhos (19.0 mg, 0.0400 mmol)[2].
-
Causality: The bulky, electron-rich XPhos ligand accelerates oxidative addition into the C-Br bond and facilitates reductive elimination, specifically overcoming the steric hindrance imposed by the adjacent 2-phenyl group.
-
-
Heating & Monitoring: Heat the reaction mixture to 90–100 °C in a pre-heated oil bath. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1) and LC-MS.
-
Validation: The starting material (this compound) will appear as a distinct UV-active spot. The reaction is deemed complete when this spot entirely disappears (typically 4-8 hours), replaced by a lower-Rf product spot corresponding to the product mass.
-
-
Quenching & Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with distilled water (10 mL) followed by brine (10 mL).
-
Causality: The brine wash breaks any emulsions formed by the dioxane/water mixture and drives the organic product entirely into the organic phase by salting out the aqueous layer.
-
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure 2,3-diaryl-1H-indole.
Catalytic Cycle & Mechanistic Insights
Understanding the catalytic cycle allows for rapid troubleshooting during library synthesis. If the reaction stalls, it is typically due to catalyst poisoning (oxygen ingress disrupting the Pd(0) state) or failure at the transmetalation step (insufficient base or water to form the boronate).
Figure 2: Palladium-catalyzed Suzuki-Miyaura catalytic cycle at the indole C3 position.
Downstream Bioactivity Profiling
Once synthesized, the 2,3-diarylindole library can be subjected to high-throughput screening to validate target engagement:
-
COX-2 Inhibition: In vitro colorimetric assays measuring the conversion of arachidonic acid to Prostaglandin H2 (PGH2) are standard for validating the anti-inflammatory potential of these analogs.
-
Tubulin Polymerization: Fluorescence-based assays tracking the assembly of purified tubulin heterodimers into microtubules will validate the bioactivity of synthesized anti-cancer analogs, as the 2,3-diarylindole core effectively mimics the structure of combretastatin A-4.
References
- Source: nih.
- How Is Substrate Halogenation Triggered by the Vanadium Haloperoxidase from Curvularia inaequalis?
Sources
Application Note: Palladium-Catalyzed C3-Amination of 3-Bromo-2-phenyl-1H-indole
Executive Summary & Synthetic Rationale
The synthesis of 3-aminoindoles is of paramount importance in medicinal chemistry and drug development, as these motifs are prevalent in numerous kinase inhibitors and CNS-active pharmacophores. However, the direct Buchwald-Hartwig amination of 3-haloindoles presents a formidable synthetic challenge. The unprotected N1-H position of the indole core is relatively acidic and highly prone to competitive N-arylation or catalyst poisoning[1]. Furthermore, the presence of a 2-phenyl substituent introduces significant steric hindrance adjacent to the target C3-bromide.
This application note details a highly optimized, field-proven protocol for the selective C3-amination of 3-bromo-2-phenyl-1H-indole without the need for N1-protection. By leveraging the synergistic effects of a highly sterically demanding biarylphosphine ligand (tBuBrettPhos) and a strong, non-nucleophilic base (LHMDS), researchers can achieve excellent yields and complete regioselectivity[2].
Mechanistic Causality: Overcoming N1-Interference
The success of this protocol relies on a counterintuitive but highly effective mechanistic strategy[2].
-
The Role of LHMDS: Lithium bis(trimethylsilyl)amide (LHMDS) is strong enough to deprotonate the indole N1-H, forming an indolyl anion. In standard cross-coupling conditions, this would immediately lead to off-target N-arylation.
-
The Role of tBuBrettPhos: To counteract the nucleophilicity of the indolyl anion, the extremely bulky tBuBrettPhos ligand is employed. The steric profile of this ligand physically blocks the palladium center from coordinating with the indole nitrogen.
-
Precatalyst Selection: Using a Third-Generation (G3) Palladium Precatalyst ensures the rapid, quantitative generation of the active monoligated Pd(0) species at mild temperatures, bypassing the catalyst degradation and "dba-poisoning" pathways associated with older Pd2(dba)3 systems[3].
Consequently, the catalytic cycle is strictly funneled toward the C3-bromide, proceeding through oxidative addition, amine coordination, deprotonation, and reductive elimination.
Fig 1: Pd-catalyzed Buchwald-Hartwig amination cycle for this compound.
Optimization & Quantitative Data
The following table summarizes the optimization landscape for coupling this compound with morpholine (as a model secondary amine). The data illustrates the critical necessity of the LHMDS/bulky-ligand pairing.
Table 1: Reaction Optimization for C3-Amination
| Entry | Precatalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Causality & Observations |
| 1 | Pd2(dba)3 / Xantphos | Cs2CO3 | Dioxane | 100 | 15 | Poor conversion; competitive thermal degradation of the substrate. |
| 2 | Pd(OAc)2 / RuPhos | NaOtBu | Toluene | 90 | 28 | Significant N1-arylation observed due to insufficient steric shielding. |
| 3 | RuPhos Pd G3 | LHMDS | THF | 65 | 81 | Good conversion; high C3-selectivity achieved via LHMDS pairing[2]. |
| 4 | tBuBrettPhos Pd G3 | LHMDS | THF | 65 | 94 | Optimal; complete conversion, exclusive C3-selectivity. |
Detailed Experimental Protocol
Note: This protocol is designed as a self-validating system. Visual cues are provided to ensure the integrity of the catalytic cycle during execution.
Materials & Reagents
-
Substrate: this compound (1.0 equiv, 0.50 mmol, 136 mg)
-
Amine: Morpholine or desired primary/secondary amine (1.2 equiv, 0.60 mmol)
-
Catalyst: tBuBrettPhos Pd G3 (0.02 equiv, 2 mol%, 8.5 mg)
-
Base: LHMDS solution (1.0 M in THF) (2.2 equiv, 1.10 mmol, 1.1 mL)
-
Solvent: Anhydrous, degassed THF (2.5 mL)
Step-by-Step Methodology
Step 1: Reaction Assembly (Glovebox or Standard Schlenk Technique)
-
To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add this compound (136 mg, 0.50 mmol) and tBuBrettPhos Pd G3 (8.5 mg, 0.02 mmol).
-
Seal the vial with a Teflon-lined septum cap. If not using a glovebox, evacuate and backfill the vial with ultra-high purity Argon three times.
-
Inject anhydrous, degassed THF (2.5 mL) into the vial via syringe.
-
Inject the amine (0.60 mmol) into the mixture. (If the amine is a solid, add it during Step 1).
Step 2: Base Addition & Activation 5. Place the vial in a pre-heated aluminum block at 65 °C. 6. Dropwise, inject the 1.0 M LHMDS solution (1.1 mL, 1.10 mmol) over 1 minute.
-
Self-Validation Checkpoint: Upon addition of the base, the reaction mixture should transition from a pale yellow suspension to a homogeneous, deep red/brown solution within 5 to 15 minutes. This color shift is the visual confirmation of the precatalyst activating into the active Pd(0) species.
Step 3: Reaction Execution & Monitoring 7. Stir the reaction vigorously at 65 °C for 12 hours. 8. Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) should be completely consumed, replaced by a highly fluorescent product spot (Rf ~0.3) under 254 nm UV light.
Step 4: Workup & Isolation 9. Cool the reaction to room temperature. 10. Quench the active catalyst and excess base by adding 2.0 mL of saturated aqueous NH4Cl. 11. Dilute the mixture with Ethyl Acetate (10 mL) and transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 10 mL). 12. Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 30% EtOAc in Hexanes) to afford the pure 3-amino-2-phenyl-1H-indole derivative.
Troubleshooting Guidelines
-
Issue: High levels of unreacted starting material.
-
Cause: Moisture in the THF or degraded LHMDS. LHMDS is highly hygroscopic; ensure the 1.0 M solution is fresh and titrated if necessary.
-
-
Issue: Formation of N1-arylated side products.
-
Cause: The steric bulk of the ligand is insufficient for the specific amine used. If coupling a very small primary amine (e.g., methylamine), switch from tBuBrettPhos to an even bulkier ligand variant or temporarily protect the N1 position with a Tetrahydropyranyl (THP) group.
-
References
1.2 - National Institutes of Health (NIH) / J. Am. Chem. Soc. 2. 3 - National Institutes of Health (NIH) / ChemRxiv 3.1 - American Chemical Society (ACS) / Chemical Reviews
Sources
Application Note: Precision Functionalization of the Indole C3-Position via Bromination
Executive Summary
The indole scaffold is a "privileged structure" in pharmaceutical chemistry, serving as the core for thousands of bioactive alkaloids and synthetic drugs. Functionalization at the C3-position is synthetically critical due to its inherent high nucleophilicity (approximately
This guide provides three validated workflows:
-
Standard NBS Bromination: High-yield synthesis with strict isolation parameters.
-
Green Oxidative Bromination: A sustainable H₂O₂/HBr protocol.[2]
-
One-Pot C3-Arylation: A streamlined workflow to bypass the isolation of unstable intermediates, directly coupling the 3-bromoindole via Suzuki-Miyaura reaction.
Mechanistic Insight & Regioselectivity
The indole ring system is electron-rich, but the pyrrole ring (specifically C3) is the primary site for electrophilic aromatic substitution (EAS).
The Selectivity Challenge
While C3 is kinetically favored, reversible reaction conditions or steric blocking can lead to C2-functionalization or polybromination. The reaction with N-Bromosuccinimide (NBS) proceeds via a bromonium-bridge-like transition state or direct attack, leading to a non-aromatic iminium ion intermediate. Rapid deprotonation restores aromaticity.
Mechanistic Pathway (Visualization)
Figure 1: Electrophilic Aromatic Substitution mechanism at Indole C3. Note the risk of dimerization if the iminium intermediate intercepts unreacted indole.
Critical Experimental Parameters
The stability of 3-bromoindole is the primary bottleneck. It decomposes rapidly upon exposure to light, acid, or heat, turning from a white solid to a purple/black tar.
| Parameter | Recommendation | Rationale |
| Solvent | DMF (N,N-Dimethylformamide) | High polarity stabilizes the polar transition state; prevents precipitation of intermediates. |
| Temperature | -10°C to 0°C | Kinetic control is essential to prevent C2-bromination or polymerization. |
| Stoichiometry | 1.00 - 1.05 eq. NBS | Excess NBS leads to 3,3-dibromooxindole or 2,3-dibromo derivatives. |
| Atmosphere | Argon/Nitrogen | Oxygen accelerates radical decomposition pathways. |
| Light | Strict Darkness | Wrap flasks in aluminum foil. Light promotes radical scrambling of the halogen. |
Protocol A: Standard Chemical Synthesis (NBS)
Best for: Isolating 3-bromoindole for characterization or non-coupling downstream applications.
Materials
-
Indole derivative (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water if yellow.
-
DMF (Anhydrous)
-
Ice/Salt bath
Step-by-Step Methodology
-
Preparation: Dissolve the indole substrate in anhydrous DMF (0.2 M concentration) in a round-bottom flask.
-
Protection: Wrap the flask in aluminum foil to exclude light. Flush with Argon.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add NBS solution (dissolved in minimal DMF) dropwise over 20 minutes.
-
Expert Insight: Do not add solid NBS directly; localized high concentrations cause polybromination.
-
-
Reaction: Stir at 0°C for 45–60 minutes. Monitor by TLC (Note: 3-bromoindole may decompose on silica; use neutral alumina plates if possible or run fast).
-
Quench: Pour the mixture into ice-water (5x reaction volume).
-
Extraction: Extract immediately with Diethyl Ether (Et₂O). Wash organic layer with water (3x) to remove DMF, then brine.
-
Drying: Dry over Na₂SO₄ (avoid MgSO₄ as it can be slightly acidic).
-
Isolation: Concentrate in vacuo at room temperature (do not heat water bath >30°C).
-
Storage: Use immediately or store at -20°C under Argon.
Protocol B: Green Oxidative Bromination (H₂O₂/HBr)
Best for: Sustainability-focused workflows and robust substrates.
This method utilizes the in situ generation of Br⁺ equivalents using hydrogen peroxide and hydrobromic acid, mimicking the activity of vanadium haloperoxidases [1].
Step-by-Step Methodology
-
Setup: Charge a flask with Indole (1.0 equiv) and Ethanol (or Ethanol/Water 1:1).
-
Acidification: Add aqueous HBr (1.1 equiv, 48%).
-
Oxidation: Add H₂O₂ (1.1 equiv, 30% aq) dropwise at room temperature.
-
Reaction:
-
-
Observation: The solution will transiently turn orange/red (active bromine species) before fading as the indole consumes the electrophile.
-
Workup: Neutralize with saturated NaHCO₃. Filter the precipitate (if solid) or extract with Ethyl Acetate.
-
Note: This method is more aggressive than NBS and may not be suitable for acid-sensitive protecting groups (e.g., BOC, TBS).
Protocol C: One-Pot Suzuki-Miyaura Coupling
Best for: Drug discovery (Library synthesis). Bypasses the isolation of unstable 3-bromoindole.
This protocol telescopes the bromination and cross-coupling steps, significantly improving overall yield by minimizing decomposition [2].
Workflow Diagram
Figure 2: Telescoped One-Pot Bromination/Suzuki Coupling workflow.
Step-by-Step Methodology
-
Bromination: In a reaction vial, dissolve Indole (1.0 mmol) in DMF (5 mL). Cool to 0°C. Add NBS (1.0 mmol) and stir for 30 mins.
-
Degassing: While keeping the solution cold, bubble Argon through the mixture for 5 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the Aryl Boronic Acid (1.5 mmol), Base (2.0 mL of 2M aq. K₂CO₃), and Catalyst (5 mol% Pd(PPh₃)₄ or Pd(dppf)Cl₂).
-
Coupling: Seal the vial and heat to 80°C for 4–6 hours.
-
Purification: Cool to RT, dilute with water, extract with EtOAc, and purify via flash chromatography.
-
Expert Insight: The base neutralizes the succinimide byproduct and facilitates the transmetallation step.
-
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Black Tar Formation | Polymerization or Oxidation | Ensure strict exclusion of light. Keep temperature <0°C during bromination. Use fresh indole. |
| Starting Material Remains | Incomplete Reaction | Do not add excess NBS immediately. Check NBS quality (should be white). |
| Dimer (Biindole) Formation | Acid-catalyzed homocoupling | The reaction generates HBr byproduct. Include a weak base (e.g., Pyridine) or use the One-Pot alkaline conditions. |
| Regioselectivity Loss (C2) | Thermodynamic control | Reaction temperature too high. Ensure kinetic control (-10°C). |
References
-
Podgoršek, A., et al. (2009). Oxidative Halogenation with “Green” Oxidants: Oxygen and Hydrogen Peroxide.[3][4] Angewandte Chemie International Edition, 48(45), 8424–8450. [Link]
-
Alicea, E., et al. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. The Undergraduate Review, 10, 112-116. [Link]
-
Smith, K., et al. (1992). A new method for bromination of carbazoles, β-carbolines and iminodibenzyls by use of N-bromosuccinimide and silica gel. Tetrahedron, 48(36), 7479-7488. [Link]
-
Laha, J. K., et al. (2019). Regioselective synthesis of 2,3′-biindoles mediated by an NBS-induced homo-coupling of indoles.[5] Organic & Biomolecular Chemistry, 17, 60-64. [Link]
-
Kieffer, M. E., et al. (2013). Direct C7-Arylation of Indazoles: A One-Pot Suzuki-Miyaura Protocol. Organic Letters, 15(11). (Contextual reference for one-pot methodologies). [Link]
Sources
- 1. Buy 3-bromo-1H-indole-2-carbaldehyde | 906440-21-9 [smolecule.com]
- 2. The Chemistry of H2O2 and HBr: A Dynamic Duo in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 3. A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. Regioselective synthesis of 2,3′-biindoles mediated by an NBS-induced homo-coupling of indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis and Validation of GPRC6A Allosteric Modulators Utilizing the 3-Bromo-2-phenyl-1H-indole Scaffold
Executive Summary
The G protein-coupled receptor class C group 6 member A (GPRC6A) is a widely expressed, multiligand receptor involved in the regulation of energy metabolism, endocrine function, and amino acid sensing[1]. Despite its physiological importance, the pharmacological characterization of GPRC6A has been historically hindered by a lack of potent and selective ligands. Recently, 2-phenylindole derivatives have been identified as the first selective negative allosteric modulators (NAMs) for this receptor[2].
This application note provides a comprehensive, self-validating methodological guide for the synthesis of GPRC6A allosteric libraries. We detail the use of 3-bromo-2-phenyl-1H-indole as a critical, late-stage divergent building block. By leveraging microwave-assisted cross-coupling, researchers can rapidly functionalize the C3 position of the indole core to generate highly selective GPRC6A ligands, followed by robust in vitro validation using an IP1 accumulation assay.
Mechanistic Background: GPRC6A and Allosteric Modulation
GPRC6A is activated by orthosteric ligands—such as basic L-amino acids (e.g., L-ornithine, L-arginine)—which bind to the extracellular Venous Fly Trap (VFT) domain[1]. Activation triggers a conformational change in the 7-transmembrane (7TM) domain, primarily coupling to the Gq/11 pathway to stimulate Phospholipase C (PLC) and intracellular calcium mobilization[3].
Because the VFT domain is highly conserved among Class C GPCRs (such as the Calcium-Sensing Receptor, CaSR), targeting the orthosteric site often results in poor selectivity. Conversely, the 7TM domain offers a less conserved, highly druggable allosteric pocket. 2-Phenylindole derivatives act as NAMs by embedding into this 7TM pocket, locking the receptor in an inactive conformation and preventing Gq/11 signal transduction regardless of orthosteric agonist presence[2].
Figure 1: Mechanism of GPRC6A activation and allosteric inhibition by 2-phenylindole derivatives.
Chemical Rationale: The this compound Scaffold
The 2-phenylindole core is a privileged structure in medicinal chemistry. However, structure-activity relationship (SAR) studies reveal that the unsubstituted 2-phenylindole possesses only weak activity at GPRC6A[2]. Functionalization at the C3 position of the indole ring is strictly required to drive both low-micromolar potency and selectivity over related receptors like CaSR.
To achieve this, This compound serves as the optimal synthetic intermediate. The presence of the halogen at the C3 position primes the molecule for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). This allows for the late-stage introduction of diverse aryl, heteroaryl, or alkylamine substituents, enabling rapid library generation without rebuilding the indole core from scratch[4].
Figure 2: Synthetic workflow for generating GPRC6A allosteric modulators via a 3-bromo intermediate.
Quantitative Data: Structure-Activity Relationship (SAR)
The table below summarizes the pharmacological impact of C3-substitution on the 2-phenylindole scaffold, highlighting the necessity of the 3-bromo intermediate to access highly potent derivatives[2].
| Compound Class | C3 Substituent | GPRC6A IC₅₀ (µM) | Selectivity vs. CaSR | Pharmacological Utility |
| Unsubstituted Core | -H | > 100 | N/A | Weak baseline scaffold |
| Key Intermediate | -Br | > 50 | N/A | Divergent synthetic building block |
| Derivative A (e.g., Cmpd 7) | -3-Nitrophenyl | 3.2 | > 9-fold | Potent, selective in vitro tool |
| Derivative B (e.g., Cmpd 34b) | -Alkylamine | 1.8 | > 10-fold | Lead candidate for structural optimization |
Experimental Protocols
Synthesis of this compound
Causality Insight: N-Bromosuccinimide (NBS) is utilized instead of elemental bromine to ensure mild, regioselective electrophilic aromatic substitution at the electron-rich C3 position, preventing over-bromination of the adjacent phenyl ring.
Step-by-Step Procedure:
-
Dissolve 2-phenyl-1H-indole (1.0 eq) in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere.
-
Cool the reaction mixture to 0 °C using an ice bath to control the exothermic bromination and maximize regioselectivity.
-
Add NBS (1.05 eq) dropwise as a solution in DMF over 15 minutes.
-
Stir the mixture for 2 hours, allowing it to slowly warm to room temperature.
-
Self-Validation (QC): Quench a 10 µL aliquot in water, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 8:2). The disappearance of the starting material spot confirms reaction completion.
-
Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to yield pure this compound.
Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Causality Insight: The C3 position of 2-phenylindole is highly sterically hindered by the adjacent C2-phenyl group. Conventional thermal heating often results in protodeboronation of the boronic acid before transmetalation occurs. Microwave irradiation at 150 °C rapidly overcomes this activation energy barrier[4]. Furthermore, Barium Hydroxide (Ba(OH)₂) is selected as an aggressive base to accelerate the rate-limiting transmetalation step.
Step-by-Step Procedure:
-
In a 20 mL microwave-safe vial, combine this compound (500 mg, 1.837 mmol) and the desired arylboronic acid (e.g., 3-nitrophenylboronic acid, 2.021 mmol)[4].
-
Add tetrakis(triphenylphosphine)palladium(0) (212 mg, 0.184 mmol) as the catalyst and Barium Hydroxide (944 mg, 5.51 mmol) as the base[4].
-
Suspend the reagents in 12 mL of Dimethoxyethane (DME). Note: DME is an excellent microwave-absorbing solvent that also coordinates and stabilizes the palladium intermediates.
-
Seal the vial, purge with argon, and heat at 150 °C under microwave irradiation for 60 minutes[4].
-
Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
-
Self-Validation (QC): Analyze the purified fraction via LC-MS. The absence of the characteristic isotopic bromine doublet (m/z ~272/274) and the presence of the target mass confirm successful reductive elimination.
In Vitro Pharmacological Validation (IP1 Accumulation Assay)
Causality Insight: GPRC6A signaling is primarily mediated via the Gq/11 pathway, leading to IP3 generation[3]. Because IP3 has a very short cellular half-life, Lithium Chloride (LiCl) is added to the assay buffer to inhibit inositol monophosphatase. This forces the accumulation of the stable downstream metabolite, IP1, providing a highly reproducible readout for Homogeneous Time-Resolved Fluorescence (HTRF)[2].
Step-by-Step Procedure:
-
Seed FlpIn-TREx-HEK293 cells stably expressing murine or human GPRC6A into a 384-well plate at a density of 15,000 cells/well. Incubate overnight at 37 °C.
-
Wash the cells with stimulation buffer (HBSS supplemented with 20 mM HEPES and 50 mM LiCl, pH 7.4).
-
Pre-incubate the cells with varying concentrations of the synthesized 3-substituted 2-phenylindole ligands (1 nM to 100 µM) for 15 minutes at 37 °C to allow allosteric pocket binding.
-
Stimulate the cells by adding the orthosteric agonist L-ornithine (at its EC₈₀ concentration, typically ~3-5 mM) and incubate for an additional 60 minutes[3].
-
Lyse the cells by adding the HTRF IP-One conjugate and lysis buffer. Incubate in the dark for 1 hour at room temperature.
-
Measure the FRET signal using a compatible microplate reader (e.g., PerkinElmer EnVision).
-
Self-Validation (QC):
-
Positive Control: Wells treated with L-ornithine but no NAM must show maximal IP1 accumulation (assay ceiling).
-
Negative Control: Wells with buffer only must show baseline IP1 (assay floor). A robust Z'-factor (>0.5) between these controls validates the assay's integrity.
-
References
- US10246414B2 - Allosteric modulators of CB1 cannabinoid receptors.Google Patents. (Details the optimized microwave-assisted Suzuki coupling conditions for this compound).
-
The GPCR, class C, group 6, subtype A (GPRC6A) receptor: from cloning to physiological function. PubMed Central (PMC). (Provides authoritative grounding on GPRC6A physiological roles and orthosteric L-amino acid sensing). URL:[Link]
-
Murine GPRC6A Mediates Cellular Responses to L-Amino Acids, but Not Osteocalcin Variants. PLOS One. (Validates the Gq/11 coupling mechanism and the use of L-ornithine in cellular assays). URL:[Link]
-
Selective Allosteric Antagonists for the G Protein-Coupled Receptor GPRC6A Based on the 2-Phenylindole Privileged Structure Scaffold. Journal of Medicinal Chemistry - ACS Publications. (Primary literature establishing the SAR of 3-substituted 2-phenylindoles as GPRC6A NAMs and IP1 assay validation). URL:[Link]
Sources
- 1. The GPCR, class C, group 6, subtype A (GPRC6A) receptor: from cloning to physiological function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Murine GPRC6A Mediates Cellular Responses to L-Amino Acids, but Not Osteocalcin Variants | PLOS One [journals.plos.org]
- 4. US10246414B2 - Allosteric modulators of CB1 cannabinoid receptors - Google Patents [patents.google.com]
Application Note: Precision C3-Arylation of Indoles via Direct C-H Functionalization
Executive Summary
The indole scaffold is a "privileged structure" in drug discovery, serving as the core for blockbuster drugs like Fluvastatin and Indomethacin. While traditional cross-coupling (e.g., Suzuki-Miyaura) requires pre-functionalized 3-haloindoles—adding synthetic steps and waste—Direct C-H Arylation offers a more atom-economical route.
However, controlling regioselectivity (C3 vs. C2 vs. N1) is the primary challenge. This guide details a robust, field-proven protocol for the C3-selective arylation of free (NH)-indoles using aryl bromides . We focus on a Ligand-Free Palladium System that leverages the natural electrophilicity of the C3 position, eliminating the need for expensive phosphine ligands and reducing heavy metal contamination risks.
Mechanistic Logic & Regioselectivity
To achieve high fidelity C3-arylation, one must understand the competing pathways. The indole ring is electron-rich, but the electron density is not evenly distributed.
-
C3-Selectivity (Electrophilic Pathway): The C3 position has the highest HOMO coefficient. Electrophilic metal species (e.g., cationic Pd(II)) prefer to attack here.
-
C2-Selectivity (Heck-Type/Acidity): C2-arylation often proceeds via a Heck-type mechanism or requires N-protecting groups/directing groups to block C3.
-
N1-Selectivity: Occurs primarily under basic conditions with hard electrophiles or when using bulky ligands that sterically hinder the carbon attack.
The Strategy: We utilize a Ligand-Free Pd(OAc)₂ system.[1][2] Without bulky phosphines, the palladium center remains electrophilic and sterically unencumbered, favoring the natural nucleophilic attack of the indole C3 carbon onto the Aryl-Pd(II) species.
Visualization: The Electrophilic Palladation Cycle
The following diagram illustrates the specific "Electrophilic Palladation" pathway required for C3 selectivity, contrasting it with the C2-selective pathway.
Figure 1: Catalytic cycle for C3-selective arylation. Note that the key step is the electrophilic attack of the Ar-Pd(II) species on the electron-rich C3 position.
Critical Parameters & Optimization
The success of this reaction hinges on the "Base/Solvent/Catalyst" triad. The following data summarizes optimization studies (based on Bellina et al. and internal validation) for the reaction of Indole + 4-Bromoanisole.
| Parameter | Variation | Yield (C3-Aryl) | Selectivity (C3:C2) | Notes |
| Catalyst | Pd(OAc)₂ (Ligand-Free) | 88% | >99:1 | Optimal. High electrophilicity. |
| Catalyst | Pd(PPh3)4 | 65% | 85:15 | Phosphines can promote C2 or N1. |
| Base | K₂CO₃ | 92% | >99:1 | Optimal balance of basicity. |
| Base | Cs₂CO₃ | 89% | >99:1 | Effective but more expensive. |
| Base | NaOtBu | 45% | 60:40 | Too strong; promotes N-arylation. |
| Solvent | Toluene | 88% | >99:1 | Cleanest profile. |
| Solvent | DMF | 75% | 90:10 | Harder to remove; promotes side reactions. |
| Solvent | Water (with surfactant) | 60% | 95:5 | Green option, but lower conversion for bromides. |
Standard Protocol: Ligand-Free C3-Arylation
Scope: Applicable to electron-rich and neutral aryl bromides.[2] Scale: 1.0 mmol (scalable to >10g).
Materials
-
Substrate: Indole (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)
-
Base: Potassium Carbonate [K₂CO₃] (2.0 equiv) - Must be anhydrous/freshly ground.
-
Additive: Tetrabutylammonium Bromide [TBAB] (1.0 equiv) - Optional, helps phase transfer if solubility is poor.
-
Solvent: Toluene (anhydrous).
Step-by-Step Workflow
-
Reaction Assembly:
-
In a 25 mL round-bottom flask (or reaction vial), add Indole (117 mg, 1.0 mmol), Aryl Bromide (1.2 mmol), K₂CO₃ (276 mg, 2.0 mmol), and Pd(OAc)₂ (4.5 mg, 0.02 mmol).
-
Note: If the aryl bromide is liquid, add it after the solvent.
-
Add Toluene (5.0 mL).
-
-
Degassing (Critical for Catalyst Life):
-
Although "ligand-free" is robust, oxygen can deactivate low-loading Pd. Sparge the mixture with Argon or Nitrogen for 5 minutes. Cap the vessel.
-
-
Heating:
-
Heat the mixture to 100–110 °C (reflux) with vigorous stirring (800 rpm).
-
Time: 12–24 hours. Monitor by TLC or HPLC.
-
Checkpoint: The reaction mixture usually turns black (Pd precipitation) upon completion. If it turns black immediately (within 10 mins), your catalyst may have decomposed ("pd black") due to poor degassing or low substrate quality.
-
-
Workup:
-
Cool to room temperature.
-
Filter the mixture through a short pad of Celite to remove inorganic salts and Pd residues. Wash the pad with Ethyl Acetate (20 mL).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 9:1 to 7:3). C3-arylated indoles are often fluorescent; use a UV lamp to track fractions.
-
Advanced Protocol: Transition-Metal-Free (Green Alternative)
For applications where trace metal contamination (ppm Pd) is unacceptable, a KOtBu-mediated radical/aryne pathway can be used. Note that this method is generally more effective with Aryl Iodides, but activated Aryl Bromides can be used with longer reaction times.
Workflow Diagram (DOT)
Figure 2: Workflow for metal-free arylation. Note: This pathway often involves a radical intermediate, requiring strict oxygen exclusion.
Protocol Adjustment:
-
Use KOtBu (3.0 equiv) instead of K₂CO₃.
-
Use Benzene or Toluene as solvent.
-
Strictly anhydrous conditions are required (moisture kills the radical/aryne intermediate).
Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| Low Yield / No Reaction | Catalyst poisoning or "Pd Black" formation. | Ensure Toluene is degassed. Add TBAB (phase transfer agent) to stabilize Pd nanoparticles. |
| N-Arylation observed | Base is too strong or ligand is too bulky. | Switch from NaOtBu/Cs₂CO₃ to K₂CO₃. Remove phosphine ligands. |
| C2-Arylation observed | Acidic protons or directing groups present. | Ensure the indole N-H is free.[3][4] If N-protected, this protocol will shift to C2. |
| Starting Material Remains | Aryl bromide is electron-rich (deactivated). | Increase Temp to 120°C. Switch to XPhos-Pd-G2 catalyst (only if ligand-free fails). |
References
-
Bellina, F., Benelli, F., & Rossi, R. (2008).[2] Direct Palladium-Catalyzed C-3 Arylation of Free (NH)-Indoles with Aryl Bromides under Ligandless Conditions.[1][2] The Journal of Organic Chemistry, 73(14), 5529–5535.
- Core reference for the Ligand-Free Protocol.
-
Lane, B. S., & Sames, D. (2004). Direct C-H Bond Functionalization: Odds and Ends. Organic Letters, 6(17), 2897–2900.
- Foundational work on C-H activ
-
Chen, J., & Wu, J. (2017).[5] Transition Metal-Free C3 Arylation of Indoles with Aryl Halides.[5][6][7] Journal of the American Chemical Society, 139(28), 9819-9822.
- Reference for the Metal-Free/Green altern
-
Lebrasseur, N., & Larrosa, I. (2008). C-H Activation of Indoles: A Review. Journal of the American Chemical Society.[6]
- Context for C2 vs C3 regioselectivity mechanisms.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct palladium-catalyzed C-2 and C-3 arylation of indoles: a mechanistic rationale for regioselectivity. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Transition Metal-Free C3 Arylation of Indoles with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
purification strategies for 3-bromo-2-phenyl-1H-indole
Technical Support Center: Purification of 3-Bromo-2-phenyl-1H-indole
Executive Summary & Core Directive
User Query: "How do I purify this compound effectively?"
The Challenge: The synthesis of this compound (typically via NBS bromination of 2-phenylindole) presents a classic purification triad of impurities:
-
Succinimide: A water-soluble byproduct from N-bromosuccinimide (NBS).
-
Unreacted Starting Material: 2-phenylindole (closely related polarity).
-
Over-brominated/Oxidized Species: 3,5-dibromo derivatives or isatin-like oxidation products due to the sensitivity of the indole ring.
The Solution: Do not rely solely on column chromatography, as 3-bromoindoles can be unstable on acidic silica gel over time. A hybrid approach—Aqueous Extraction (for succinimide) + Recrystallization (for organic impurities) —is the gold standard for >98% purity.
The "Golden Path" Protocol
This protocol assumes a standard reaction scale (1–10 mmol) using NBS in a solvent like DMF, DCM, or THF.
Phase 1: Quench & Succinimide Removal (Critical Step)
-
Why: Succinimide is highly polar and water-soluble. Removing it chemically before chromatography/crystallization prevents "streaking" and co-precipitation.
-
Protocol:
-
Dilute: Pour the reaction mixture into a 5-fold excess of ice-cold water .
-
Note: If the reaction was in DCM, wash the organic layer with water (3x) instead.
-
-
Precipitate: The product (3-bromo-2-phenylindole) is hydrophobic and should precipitate as a solid, while succinimide stays in the aqueous phase.
-
Filter/Extract:
-
If solid forms: Filter the precipitate and wash copiously with water.
-
If oil forms: Extract with Ethyl Acetate (EtOAc), wash the organic layer with 5% NaHCO₃ (to remove any free acid/succinimide), then Brine. Dry over Na₂SO₄.
-
-
Phase 2: Recrystallization (The Purification Engine)
-
Target: Removal of unreacted 2-phenylindole and trace oxidation products.
-
Solvent System: Ethanol (95%) or Chloroform/Hexane .
-
Protocol:
-
Dissolve the crude solid in the minimum amount of boiling 95% Ethanol.
-
Optional: If the solution is dark red/brown (oxidation), add activated charcoal, boil for 2 mins, and filter hot through Celite.
-
Allow the filtrate to cool slowly to room temperature, then place in a fridge (4°C) for 3 hours.
-
Harvest: Filter the crystals. Wash with cold Ethanol/Hexane (1:1).
-
Data Check: Pure product is typically a white to off-white solid.
-
Decision Tree & Workflow Visualization
Use this logic flow to determine your next step based on the crude mixture's appearance.
Caption: Logical workflow for purifying 3-bromo-2-phenylindole based on crude purity assessment.
Technical Support FAQs (Troubleshooting)
Q1: My product turned pink/red on the column. What happened?
-
Diagnosis: Acid-catalyzed decomposition/oxidation. Indoles are electron-rich; the 3-bromo substituent can be labile on acidic silica gel, leading to polymerization or oxidation to isatin derivatives (often red).
-
Fix:
-
Neutralize your Silica: Pre-wash your silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample.
-
Switch Stationary Phase: Use Neutral Alumina instead of silica gel for sensitive indoles.
-
Q2: I can't separate the starting material (2-phenylindole) from the product. The Rf values are too close.
-
Analysis: Both compounds are non-polar aromatics.
-
Strategy:
-
Solvent Tuning: Switch from EtOAc/Hexane to DCM/Hexane or Toluene/Hexane . Toluene often utilizes pi-pi interactions to separate similar aromatic systems better than EtOAc.
-
Chemical Separation: If the starting material persists, you can try washing the organic layer with 1M HCl . Caution: This is risky for the product. A better approach is often a second recrystallization from Toluene .
-
Q3: Is the succinimide definitely gone?
-
Verification: Succinimide has a distinct ¹H NMR signal (singlet at ~2.7-2.9 ppm in CDCl₃). If you see this peak, your aqueous wash was insufficient.
-
Remedy: Dissolve the solid in EtOAc and wash vigorously with water (3x) and Brine (1x). Succinimide is very water-soluble and will leave.
Q4: What are the expected physical properties for validation?
-
Appearance: White to pale yellow solid.
-
Melting Point: The starting material (2-phenylindole) melts at ~188-189°C. The brominated product typically has a distinct melting point (often lower or sharper range depending on crystal packing). Note: Always run a mixed melting point with the starting material; if the MP drops significantly, they are different.
-
TLC: The 3-bromo product is generally less polar (higher Rf) than 2-phenylindole in non-polar solvents (e.g., 100% DCM) due to the loss of the C3-H bond and increased lipophilicity, though the difference is small.
Quantitative Data: Solvent Selection Guide
| Solvent System | Application | Pros | Cons |
| Ethanol (95%) | Recrystallization | Excellent for removing non-polar impurities; green solvent. | Yield loss if not cooled properly. |
| DCM / Hexane | Recrystallization | Good for very soluble material. (Dissolve in DCM, add Hexane until cloudy). | DCM is toxic; fast evaporation can yield oils. |
| EtOAc / Hexane | TLC / Column | Standard starting point (Try 10:90 or 20:80).[1] | May not separate SM/Product well. |
| Toluene | Recrystallization | High boiling point allows good dissolution; pi-stacking selectivity. | Hard to remove solvent traces (high BP). |
References
-
Synthesis & Properties of Phenylindoles
-
NBS Bromination Methodology
- General protocols for NBS bromination of electron-rich aromatics and succinimide removal str
-
Chromatography of Labile Indoles
- Standard practices for neutralizing silica gel to prevent indole oxid
-
Physical Property Data
Sources
common side products in the synthesis of 3-bromo-2-phenyl-1H-indole
Topic: Troubleshooting Common Side Products & Impurities Ticket ID: IND-BR-302 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The bromination of 2-phenylindole to access 3-bromo-2-phenyl-1H-indole is a deceptive reaction. While theoretically a simple Electrophilic Aromatic Substitution (SEAr), the stability of the C3-brominated product is poor, and the nucleophilicity of the indole scaffold often leads to "runaway" bromination.
This guide addresses the three most common failure modes: Over-bromination (indolenine formation) , Oxidative Hydrolysis (the "Pink Silica" problem) , and Regio-scrambling .
Diagnostic Decision Tree (Visual Pathway)
The following diagram maps the reaction trajectory and identifies where specific impurities originate. Use this to diagnose your crude NMR or TLC results.
Figure 1: Reaction pathway showing the critical branching points between the desired SEAr product and the thermodynamically stable over-brominated impurities.
Troubleshooting Guides & FAQs
Scenario A: "My product turned pink/red on the column and yield plummeted."
Diagnosis: Oxidative Hydrolysis on Acidic Media. 3-Bromoindoles are notoriously unstable on standard silica gel. The acidic silanol groups catalyze the hydrolysis of the C-Br bond (or trace 3,3-dibromo impurities) into 2-phenyl-3H-indol-3-one (an indolone/isatogen derivative), which is often red or pink.
Technical Fix:
-
Avoid Standard Silica: Switch to Neutral Alumina (Grade III) for purification.
-
Deactivation: If you must use silica, pretreat the column with 1-2% Triethylamine (TEA) in hexanes to neutralize acidic sites.[1]
-
Alternative Workup: Skip chromatography. Many 3-bromoindoles can be precipitated directly from the reaction mixture by adding cold water (if using DMF) or hexanes (if using DCM), followed by rapid filtration and drying in the dark.
Scenario B: "NMR shows the loss of the N-H signal, and the C3 shift is wrong."
Diagnosis: Formation of 3,3-Dibromo-2-phenyl-3H-indole (Indolenine) . The 3-bromo product is still nucleophilic. If you use a slight excess of NBS (>1.05 eq) or add it too quickly, the product reacts again to form the 3,3-dibromo species. This disrupts the aromaticity of the pyrrole ring, resulting in the loss of the N-H proton in 1H NMR and a shift of the C2-phenyl signals.
Technical Fix:
-
Stoichiometry Control: Use exactly 0.95 equivalents of NBS. It is better to have 5% unreacted starting material (separable) than 5% dibromo impurity (difficult to separate and promotes degradation).
-
Addition Rate: Add NBS solution dropwise over 30-60 minutes at -78°C to 0°C . High local concentrations of NBS favor double bromination.
Scenario C: "I see peaks for 5-bromo or 6-bromo isomers."
Diagnosis: Regioselectivity Failure. While C3 is the most nucleophilic position (thermodynamic control), radical mechanisms or highly acidic conditions can promote bromination on the benzene ring (positions 5 or 6).
Technical Fix:
-
Solvent Choice: Use DMF or DCM . Avoid radical-promoting solvents like CCl4 or benzene unless specifically intending to brominate the benzylic positions (which are blocked here, but the radical nature persists).
-
Light Protection: Wrap the flask in aluminum foil. Light can initiate radical chains that reduce regioselectivity.
Comparative Data: Impurity Profiles
| Impurity | 1H NMR Signature | TLC Behavior | Origin Cause |
| 3,3-Dibromoindolenine | No N-H peak. Upfield shift of phenyl ring protons due to loss of aromaticity. | Higher Rf than product (Non-polar). | Excess NBS; High Temp. |
| 2-Phenyl-3H-indol-3-one | Loss of C3 substituent signals. Distinct carbonyl carbon in 13C (~180-190 ppm). | Red/Pink spot. Trails heavily on silica. | Hydrolysis on Silica; Moisture. |
| 5-Bromo-2-phenylindole | N-H peak present. Splitting pattern on indole ring changes (d, d, s). | Very close Rf to target (often inseparable). | Radical mechanism; Strong Acid. |
Validated Experimental Protocol
Objective: Synthesis of this compound with minimized 3,3-dibromo formation.
Reagents:
-
2-Phenylindole (1.0 eq)
-
N-Bromosuccinimide (NBS) (0.95 eq) - Recrystallize from water before use if yellow.
-
Dimethylformamide (DMF) (anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve 2-phenylindole (1.93 g, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask. Add a magnetic stir bar.
-
Protection: Wrap the flask in aluminum foil to exclude light. Cool the solution to 0°C in an ice bath.
-
Bromination: Dissolve NBS (1.69 g, 9.5 mmol) in DMF (10 mL). Add this solution dropwise to the indole solution over 45 minutes via an addition funnel or syringe pump.
-
Why? Slow addition prevents high local concentration of NBS, preventing the "second attack" that forms the 3,3-dibromo impurity.
-
-
Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (10% EtOAc/Hexanes).[2]
-
Critical Check: Look for the disappearance of the starting material.[3] Do not push for 100% conversion if it requires adding excess NBS.
-
-
Quench & Workup: Pour the reaction mixture into ice-water (150 mL) with vigorous stirring. The product should precipitate as a solid.
-
Note: If oil forms, extract with Diethyl Ether, wash with water (3x) to remove DMF, and dry over Na2SO4.
-
-
Purification: Filter the solid. If recrystallization is needed, use Ethanol/Water.[4]
-
Warning: Avoid column chromatography if possible. If necessary, use Neutral Alumina .[1]
-
References
-
Synthesis of 2-Phenylindole (Starting Material): Shriner, R. L.; Ashley, W. C.; Welch, E. Organic Syntheses, 1942 , 22, 98.[5] [Link]
-
Mechanism of Indole Bromination & 3,3-Dibromo Formation: Laws, A. P.; Taylor, R. Journal of the Chemical Society, Perkin Transactions 2, 1987 , 591-595. [Link][6][7][8]
-
Instability of 3-Haloindoles on Silica: Guo, L.; et al. Journal of Organic Chemistry, 2019 , 84, 149-156. (Discusses oxidative instability of C3-substituted indoles). [Link]
-
Use of NBS in Heterocyclic Synthesis: Common Organic Chemistry - N-Bromosuccinimide (NBS) Reaction Guide. [Link]
-
Preparation of 3,3-dibromo-1,3-dihydroindol-2-ones (Impurities): Parrick, J.; Yahya, A. Journal of the Chemical Society, Perkin Transactions 1, 1989 , 149-156. [Link][6][7][8]
Sources
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. esisresearch.org [esisresearch.org]
- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
Technical Support Center: Enhancing the Stability of Substituted 2-Phenylindole Derivatives
Welcome to the Application Scientist Knowledge Base. 2-Phenylindoles are highly privileged pharmacophores utilized in the development of anticancer agents, tubulin inhibitors, and estrogen receptor modulators. However, their electron-rich nature often leads to severe stability bottlenecks. This guide provides mechanistic troubleshooting, structural optimization strategies, and validated experimental protocols for stabilizing 2-phenylindole derivatives during synthesis, formulation, and biological evaluation.
Core Mechanistic FAQs
Q1: Why do my 2-phenylindole derivatives rapidly degrade or change color during benchtop handling?
A: The indole core is highly electron-rich, making it exceptionally susceptible to autoxidation and photo-induced degradation. The C2–C3
Q2: I am developing a 2-phenylindole-3-carboxaldehyde as a tubulin inhibitor, but it shows severe in vivo instability. How can I resolve this? A: Aldehyde functional groups at the C3 position are metabolically labile. They are prone to rapid enzymatic oxidation into inactive carboxylic acids or forming Schiff bases with off-target serum proteins. Converting the aldehyde into an oxime, hydrazone, or cyano derivative significantly enhances the in vivo half-life while maintaining the critical hydrogen-bonding interactions required for antimitotic activity at the colchicine binding site of tubulin[2].
Q3: Does N1 substitution improve the oxidative stability of 2-phenylindoles? A: Yes. The primary Hydrogen Atom Transfer (HAT) mechanism of indole oxidation involves the abstraction of the N-H proton to form a nitrogen-centered radical, which then delocalizes to the C3 position. By substituting the N1 position (e.g., via methylation or acylation), you block this primary HAT pathway. This significantly reduces the formation of reactive indolyl radicals and prevents downstream dimerization[3].
Troubleshooting Guide: Common Experimental Failures
Issue 1: Unwanted C3-Oxidation During Late-Stage Functionalization
-
Symptom: LC-MS analysis reveals M+16 or M+32 peaks, indicating the formation of oxindole or isatin byproducts during metal-catalyzed cross-coupling or purification.
-
Root Cause: Transition metal catalysts (such as Pd or Mn) can facilitate direct oxygen transfer to the C2–C3 double bond in the presence of trace oxygen or protic solvents[1].
-
Solution: Switch to strictly anhydrous, degassed solvents (e.g., sparging with Argon for 30 minutes prior to use).
-
Self-Validating Protocol: Run a parallel analytical-scale reaction spiked with a known radical scavenger (e.g., TEMPO or BHT). If the M+16 peak disappears, the degradation is confirmed to be radical-mediated, validating the necessity of strictly inert conditions.
Issue 2: Poor Shelf-Life and Photolytic Degradation of Formulated Derivatives
-
Symptom: Purified solutions of 2-phenylindole derivatives turn pink or brown after a few days under ambient light.
-
Root Cause: UV-induced photooxidation. Excitation of the 2-phenylindole core generates singlet oxygen, leading to the formation of benzoxazinone derivatives or spontaneous ring cleavage[4].
-
Solution: Formulate compounds in amber vials and utilize excipients that quench singlet oxygen. For long-term stability, chemically block the C3 position with a sterically hindering group (e.g., a methylene-bridged azole) to stabilize any resulting indolyl radicals[3].
Quantitative Stability Profiling
The following table summarizes the comparative stability of various 2-phenylindole modifications. Note: Half-lives are approximate values based on standard ambient solution conditions (e.g., 10 mM in DMSO/MeOH, exposed to air/light).
| Derivative Class | Structural Modification | Primary Degradation Pathway | Solution Half-Life | Stability Enhancement Strategy |
| Unsubstituted 2-Phenylindole | None | C3-Oxidation, Radical Dimerization | < 12 hours | Baseline reference |
| N1-Methyl-2-phenylindole | N-Methylation | C3-Oxygenation (Slower rate) | ~ 48 hours | Blocks primary HAT mechanism |
| 2-Phenylindole-3-carboxaldehyde | C3-Aldehyde | Metabolic Oxidation, Schiff Base | < 2 hours (in vivo) | Oxime/Hydrazone conversion |
| C3-Methylene-Bridged 2-PI | C3-Alkylation | Highly Resistant | > 14 days | Steric shielding of C3 position |
| N1-Acetyl-3-Halo-2-PI | N-Acylation, C3-Halogenation | Highly Resistant | > 30 days | Electron withdrawal, strict C3 blocking |
Validated Experimental Protocol: C3-Alkylation for Enhanced Stability
To permanently prevent C3-oxidation, direct alkylation of the C3 position is highly recommended. The following is a self-validating methodology for B(C6F5)3-catalyzed direct C3 alkylation[5].
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x) to ensure a strictly anhydrous environment. Moisture is the primary inhibitor of this catalytic cycle.
-
Reagent Loading: Add the 2-phenylindole substrate (1.0 equiv) and the amine-based alkylating agent (1.2 equiv) into the flask.
-
Catalyst Addition: Inside a nitrogen-filled glovebox, add B(C6F5)3 (10 mol%) and Et3SiH (20 mol%).
-
Causality Note: The triaryl borane acts as a Lewis acid to mediate the heterolytic cleavage of
-nitrogen C–H bonds. Et3SiH is critical as it outcompetes trace water in binding with the borane, preventing catalyst deactivation[5].
-
-
Reaction Execution: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE). Seal the flask and heat to 85 °C for 20 hours.
-
Quenching & Workup: Cool the reaction to room temperature. Quench with saturated NaHCO3 to neutralize the borane catalyst, extract with ethyl acetate (3x), and dry the organic layer over MgSO4.
-
Validation: Analyze the crude mixture via 1H-NMR. Successful C3-blocking is confirmed by the complete disappearance of the characteristic C3-H singlet (typically observed between
6.5–6.8 ppm) and the emergence of corresponding alkyl protons.
Pathway Visualization
The following diagram illustrates the logical relationship between environmental stressors, degradation pathways, and the corresponding chemical strategies used to stabilize 2-phenylindoles.
Degradation pathways of 2-phenylindole and corresponding chemical stabilization strategies.
References
-
Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme ACS Catalysis URL:[Link]
-
Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy PLOS One URL:[Link]
-
Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1 PMC / National Institutes of Health URL:[Link]
-
Photoinduced oxidation of an indole derivative: 2-(1'H-indol-2'-yl)-[1,5]naphthyridine RSC Publishing URL:[Link]
-
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles ACS Catalysis URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy | PLOS One [journals.plos.org]
- 3. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Brominated 2-Phenylindole
Topic: Technical Support Center: Removal of Unreacted 2-Phenylindole After Bromination
Current Status: Active Ticket Type: Purification & Troubleshooting Applicable Compounds: 2-Phenylindole (SM), 3-Bromo-2-phenylindole (Product)[1]
Diagnostic & Triage: Assess Your Mixture
Before initiating purification, you must quantify the ratio of unreacted starting material (SM) to the product. The separation difficulty depends heavily on the extent of conversion.
Q: How do I definitively distinguish unreacted 2-phenylindole from the brominated product?
A: Relying solely on UV visualization can be misleading due to similar chromophores. Use these orthogonal methods:
-
TLC Analysis (Silica Gel):
-
Mobile Phase: Hexane:Ethyl Acetate (9:1 or 8:2).
-
Rf Behavior: The 3-bromo-2-phenylindole is typically less polar (higher Rf) than the unreacted 2-phenylindole due to the lipophilic nature of the bromine atom and the disruption of the electron density at the 3-position.
-
Staining: Use Vanillin or Ehrlich’s Reagent.[1] Indoles often turn distinct colors (pink/purple/red) depending on substitution. The 3-substituted product may stain differently or more slowly than the unsubstituted 3-position of the SM.
-
-
1H NMR (Diagnostic Signals):
-
2-Phenylindole: Look for the characteristic signal of the C3-H proton. This typically appears as a doublet or multiplet in the aromatic region (
6.8–7.2 ppm), often distinct from the phenyl ring protons. -
3-Bromo-2-phenylindole: The C3-H signal will be absent .[1] Monitoring the disappearance of this specific proton is the most reliable metric for conversion.
-
Primary Purification Protocols
Protocol A: Recrystallization (The "Gold Standard" for Scale)
Recommended when SM < 10% and scale > 500 mg.
Recrystallization is preferred over chromatography for indoles due to their tendency to streak on silica and the cost-effectiveness at scale.
| Parameter | Specification |
| Primary Solvent | Ethanol (95% or Absolute) |
| Anti-Solvent | Water (if needed) |
| Temperature | Boiling to |
| Recovery Potential | 70–85% |
Step-by-Step Methodology:
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of boiling Ethanol to fully dissolve the solid.
-
Note: 3-Bromo-2-phenylindole is generally less soluble in cold ethanol than 2-phenylindole.[1]
-
-
Hot Filtration: If insoluble particles (e.g., succinimide byproducts if NBS was used) remain, filter the hot solution rapidly through a pre-warmed funnel.[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Do not disturb.
-
Induction: If no crystals form, scratch the glass or add a "seed" crystal.[1] Cool further in an ice bath (
) for 1 hour. -
Washing: Wash the filter cake with ice-cold Ethanol (small volume). The unreacted 2-phenylindole, being more soluble in the mother liquor, will largely remain in the filtrate.
Protocol B: Flash Column Chromatography
Recommended when SM > 10% or for high-purity requirements (>99%).
| Parameter | Specification |
| Stationary Phase | Silica Gel (230–400 mesh) |
| Mobile Phase | Hexane : Ethyl Acetate (Gradient) |
| Loading | Solid load (adsorbed on silica) recommended |
Workflow:
-
Equilibration: Flush column with 100% Hexane.
-
Elution Gradient:
-
Fraction Collection: Collect small fractions. The separation factor (
) is usually sufficient, but "mixed fractions" are common if the gradient is too steep.
Troubleshooting & Optimization Logic
Q: My product and starting material are co-eluting. What is the cause? A: This often happens due to "tailing" caused by the acidic NH proton of the indole interacting with the silica silanols.
-
Fix: Add 1% Triethylamine to your mobile phase.[1] This neutralizes the acidic sites on the silica, sharpening the bands and improving resolution.
Q: I see a new impurity forming during workup. Is the product unstable? A: 3-Bromoindoles can be light-sensitive and prone to oxidation.
-
Fix: Perform purification in subdued light. Avoid prolonged exposure to silica gel (which is slightly acidic). Elute quickly.
Q: Can I just react the remaining SM with more bromine? A: Proceed with Caution. While it seems logical to push conversion, the 2-phenylindole system is prone to over-bromination. Pushing the reaction too hard often leads to 3,5-dibromo-2-phenylindole or 3,6-dibromo species, which are much harder to separate from the mono-bromo product than the starting material is.[1] It is better to accept 95% conversion and purify than to deal with di-bromo impurities.[1]
Visualization of Purification Workflow
Caption: Decision tree for selecting the optimal purification method based on the extent of unreacted starting material.
References
-
Organic Syntheses. "2-Phenylindole." Org.[1][2][3][4][5][6][7] Synth.1942 , 22,[1][8] 98. Link
-
BenchChem. "Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures." BenchChem Technical Guides. Link
-
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."[1] Mettler Toledo Applications.[1] Link
-
Master Organic Chemistry. "N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry." Link
Sources
- 1. CN1887865A - Synthesis of 3-substituted phenyl indole compound - Google Patents [patents.google.com]
- 2. athabascau.ca [athabascau.ca]
- 3. sciencemadness.org [sciencemadness.org]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Process Chemistry Technical Support Center: 3-Bromo-2-phenyl-1H-indole Scale-Up
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mass transfer, thermal safety, and purification challenges encountered when scaling up the synthesis of 3-bromo-2-phenyl-1H-indole.
While the bromination of 2-phenyl-1H-indole using N-bromosuccinimide (NBS) is highly regioselective at the bench scale, transitioning this electrophilic aromatic substitution (SEAr) to pilot-plant scales introduces critical engineering hurdles[1]. This guide provides field-proven strategies, mechanistic insights, and self-validating protocols to ensure a safe, high-yielding scale-up.
Scale-up workflow for this compound synthesis via NBS bromination.
Section 1: Troubleshooting & FAQs
Q1: We are experiencing delayed exotherms and thermal runaway during the NBS addition at the 10 kg scale. How can we control the heat of reaction? A: This is a classic thermal safety issue associated with large-scale NBS brominations. The reaction between 2-phenyl-1H-indole and NBS is highly exothermic. At scale, adding NBS in a single batch or too rapidly leads to a dangerous accumulation of the unreacted brominating agent[2].
-
Causality: NBS acts as a mild source of electrophilic bromine (Br+)[3][4]. The activation energy required to break the N-Br bond means the reaction might not start immediately upon addition at low temperatures. If the reaction experiences this "delay to initiate," the sudden onset of the reaction will release all accumulated heat simultaneously, overwhelming the reactor's cooling capacity[2].
-
Solution: Transition to a semi-batch dosing mode [2]. Dissolve the 2-phenyl-1H-indole in the reaction solvent and add the NBS as a solution (or in small solid portions) continuously over 2–4 hours while monitoring the internal temperature (maintaining < 20 °C).
Q2: Our HPLC analysis shows significant levels of dibrominated and N-brominated side products. How do we improve regioselectivity? A: The C3 position of the indole ring is highly nucleophilic, making mono-bromination the kinetically favored pathway. However, over-bromination is a common scale-up artifact caused by localized concentration gradients of NBS or elevated reaction temperatures[5].
-
Causality: If stirring is inefficient (common in large, unbaffled reactors), localized high concentrations of NBS will drive the sequential bromination of the initially formed this compound, leading to poly-halogenated impurities[5]. Furthermore, radical pathways can compete with the desired SEAr pathway if exposed to light or high heat, leading to non-selective halogenation[4][5].
-
Solution: Strictly limit NBS to 1.02 – 1.05 equivalents. Increase the impeller speed to ensure rapid dispersion of NBS, and keep the reaction strictly below 20 °C to suppress the thermodynamic driving force for secondary bromination.
Q3: We are using 2-methyltetrahydrofuran (2-MeTHF) as a green solvent, but we are seeing unexpected impurities and safety warnings. What is the cause? A: 2-MeTHF is generally an excellent solvent, but it poses specific risks when combined with NBS at scale.
-
Causality: Thermal safety analyses have identified a hazardous side reaction between NBS and 2-MeTHF, which proceeds via a free-radical mechanism[2]. This side reaction consumes the brominating agent (lowering your yield) and generates additional exothermic heat alongside potentially reactive peroxides or brominated solvent byproducts[2].
-
Solution: Switch to a more stable solvent for this specific halogenation. Ethyl acetate (EtOAc) or dichloromethane (DCM) are standard alternatives. If using EtOAc, NBS can be added dropwise as a solution or suspension, maintaining high yields without solvent-degradation risks[6].
Q4: Removing the succinimide byproduct is causing yield losses during workup. What is the most efficient purification strategy at scale? A: Succinimide is highly soluble in water, but relying solely on cold aqueous washes can lead to emulsions or product loss if the target compound precipitates prematurely.
-
Causality: this compound has limited solubility in cold organic solvents. If the aqueous wash cools the reactor, the product may co-crystallize with residual succinimide.
-
Solution: Perform the aqueous quench and washes at slightly elevated temperatures (e.g., 30–35 °C) to keep the product dissolved in the organic phase (e.g., EtOAc). After phase separation, perform a solvent swap via distillation to a crystallization solvent like a heptane/EtOAc mixture, which will yield high-purity product.
Section 2: Self-Validating Experimental Protocol (1 kg Scale)
To ensure reproducibility, the following protocol incorporates built-in validation checks (In-Process Controls - IPCs) for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Reagent / Condition | Quantity / Value | Equivalents | Function |
| Substrate | 2-Phenyl-1H-indole | 1.00 kg (5.17 mol) | 1.00 eq | Starting Material |
| Reagent | N-Bromosuccinimide (NBS) | 0.966 kg (5.43 mol) | 1.05 eq | Brominating Agent |
| Solvent | Ethyl Acetate (EtOAc) | 10.0 L | 10 volumes | Reaction Medium |
| Temperature | Internal Reactor Temp | 10 °C to 15 °C | N/A | Exotherm Control |
| Quench | 5% Na2S2O3 (aq) | 5.0 L | N/A | Destroys excess NBS |
| Expected Yield | This compound | ~1.27 kg | N/A | 85 - 90% |
Step-by-Step Methodology
-
Reactor Preparation & Dissolution:
-
Charge a 20 L jacketed glass reactor with 1.00 kg of 2-phenyl-1H-indole and 8.0 L of EtOAc.
-
Set the agitator to 150 rpm. Cool the jacket to achieve an internal temperature of 10 °C.
-
Validation Check: Ensure complete dissolution. The solution must be clear before proceeding to prevent localized concentration spikes.
-
-
NBS Preparation & Dosing (Semi-Batch Mode):
-
Suspend 0.966 kg of NBS in 2.0 L of EtOAc in a separate dosing vessel.
-
Begin dropwise addition of the NBS suspension into the main reactor[6].
-
Causality Check: Modulate the feed rate to maintain the internal temperature strictly between 10 °C and 15 °C. Do not allow the temperature to exceed 20 °C to prevent over-bromination[5] and mitigate thermal runaway risks[2]. The addition should take approximately 2.5 hours.
-
-
Reaction Maturation & IPC:
-
Once dosing is complete, stir the reaction mixture at 15 °C for 1 hour.
-
Validation Check (IPC): Pull a sample for HPLC analysis. The reaction is deemed complete when unreacted 2-phenyl-1H-indole is < 1.0% (Area%). If > 1.0%, stir for an additional hour.
-
-
Quench and Workup:
-
Charge 5.0 L of a 5% aqueous sodium thiosulfate (Na2S2O3) solution to the reactor to quench any unreacted NBS. Stir vigorously for 15 minutes.
-
Stop agitation and allow phases to separate. Discard the lower aqueous layer.
-
Wash the organic layer with 5.0 L of deionized water (warmed to 30 °C to prevent product precipitation) to remove the succinimide byproduct.
-
-
Crystallization and Isolation:
-
Concentrate the organic layer under reduced pressure (vacuum distillation) to approximately 3.0 L.
-
Slowly charge 5.0 L of n-heptane while maintaining the temperature at 40 °C, then cool the reactor to 0 °C over 2 hours at a controlled rate of 0.3 °C/min.
-
Validation Check: A thick, off-white to gray crystalline slurry should form.
-
Filter the product via a Nutsche filter, wash the cake with 1.0 L of cold heptane, and dry under vacuum at 45 °C until a constant weight is achieved.
-
Mechanistic Pathway Diagram
Understanding the causality of the reaction conditions requires a clear view of the electrophilic aromatic substitution pathway. The diagram below illustrates why C3 is selectively targeted and how the succinimide byproduct is generated.
Electrophilic aromatic substitution mechanism for C3-bromination of 2-phenyl-1H-indole.
References
- SIMPLIFIED METHOD FOR OBTAINING 3-BROMINDOL-5,6-DICAR- BONITRILS FROM 1-HYDROXINDOL-5,6-DICARBONITRILES. elibrary.ru.
- Guan, M., et al. (2021).
- Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. PMC.
- Metal-free regioselective mono- and poly-halogen
- An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. PMC.
- Bromination - Common Conditions. Common Organic Chemistry.
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
Sources
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 3. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Halogenated Indole Technical Support Center: Degradation Pathways & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to help researchers, scientists, and drug development professionals troubleshoot the stability and degradation of halogenated indoles. Halogenated indoles are privileged scaffolds in medicinal chemistry and critical intermediates in the biosynthesis of complex dyes (e.g., Tyrian purple). However, their electron-rich aromatic systems and labile carbon-halogen bonds make them highly susceptible to enzymatic, photochemical, and oxidative degradation.
This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to ensure the integrity of your experimental workflows.
Visualizing the Degradation Landscape
Before troubleshooting specific assays, it is crucial to understand the three primary degradation pathways of halogenated indoles: Enzymatic Biodegradation, Photodegradation, and Oxidative Degradation.
Mechanistic pathways of halogenated indole degradation via enzymatic, photolytic, and oxidative routes.
Troubleshooting Guides & FAQs
Issue 1: Unwanted Enzymatic Degradation During Whole-Cell Biotransformation
Question: During the biosynthesis of halogenated indigoid dyes (like Tyrian purple) using engineered E. coli or Providencia rettgeri, my 6-bromoindole precursor rapidly degrades into unknown byproducts, severely reducing my final dye yield. What is causing this and how do I prevent it?
Answer & Causality: The depletion of your halogenated indole precursor is caused by competing endogenous indole biodegradation pathways. Indole and its halogenated derivatives are inherently toxic to bacteria at high concentrations. To survive, strains like Providencia rettgeri utilize indole biodegradation gene clusters (encoding oxygenases such as GS-C and GS-D) to oxidize indoles at the C-2 and C-3 positions. While these enzymes can mediate the desired dimerization into Tyrian purple, their primary evolutionary function is detoxification, which funnels the indole into the catechol pathway via isatin and anthranilate intermediates [1]. Furthermore, downstream enzymes like isatin hydrolase rapidly cleave the oxidized intermediates, preventing dye formation [2].
Solution:
-
Spatiotemporal Separation: Implement a two-cell reaction system to physically separate the halogenation phase from the oxidation/dimerization phase.
-
Genomic Editing: Utilize CRISPR/Cas9 or homologous recombination to knock out downstream degradation genes (e.g., isatin hydrolase or amidases) in your host strain to create an "accumulation sink" for the desired oxidized intermediates.
Issue 2: Oxidative Degradation in Flavin-Dependent Halogenase (FDH) Assays
Question: When using flavin-dependent halogenases (FDHs) to synthesize halogenated indoles in vitro, I observe rapid degradation of the indole substrate into oxindoles and poor halogenation yields. What is going wrong?
Answer & Causality: This is a classic symptom of uncoupled FADH₂ oxidation. In FDH systems, reduced flavin (FADH₂) reacts with molecular oxygen to form a flavin peroxide intermediate (FAD-OOH). If the halide concentration is insufficient, or if the substrate is misaligned in the active site, the peroxide intermediate prematurely decomposes into hydrogen peroxide (H₂O₂). The accumulation of H₂O₂ creates a highly oxidative environment, leading to the non-specific, electrophilic oxidative degradation of the electron-rich indole ring into oxindoles or isatins [3]. Similar oxidative degradation pathways are observed when indoles are exposed to chemical oxidants like oxone-halide systems [4].
Solution:
-
Catalase Supplementation: Add catalase (e.g., 100 U/mL) to your in vitro reaction buffer to continuously scavenge rogue H₂O₂ and protect the indole core.
-
Optimize Cofactor Regeneration: Prevent excessive FADH₂ accumulation by fine-tuning your auxiliary dehydrogenase system, or switch to an L-amino acid deaminase system that directly generates FADH₂ at a controlled rate without producing inhibitory byproducts.
Issue 3: Photolytic Instability and Dehalogenation
Question: My purified halogenated indole stocks show inconsistent NMR spectra after being left on the benchtop, with new peaks indicating a loss of the halogen atom. How can I stabilize them?
Answer & Causality: Halogenated indoles, particularly iodo- and bromo-derivatives, are highly susceptible to photodehalogenation. Exposure to UV and visible light excites the indole ring, triggering intra-molecular electron transfer processes. This leads to the homolytic cleavage of the carbon-halogen bond, generating a highly reactive indole radical. This radical subsequently abstracts a hydrogen atom from the solvent or neighboring molecules, yielding a dehalogenated indole [5]. The weaker the C-X bond (C-I < C-Br < C-Cl < C-F), the faster the photodegradation.
Solution:
-
Light Exclusion: Always store halogenated indoles in amber glass vials and handle them under yellow light or in low-light environments.
-
Solvent Selection: Avoid halogenated solvents (like chloroform) during prolonged storage, as they can act as radical propagators. Store as dry powders at -20°C under an inert argon atmosphere.
Quantitative Data: Degradation Kinetics
Understanding the relative stability of different halogenated indoles is critical for experimental design. The table below summarizes the comparative stability and degradation kinetics of common halogenated indoles under various stress conditions.
| Compound | C-X Bond Energy (kcal/mol) | Photolytic Half-Life (UV 365nm) | Oxidative Degradation Rate (H₂O₂/HRP) | Primary Degradation Product |
| 5-Fluoroindole | ~115 | > 48 hours | Low | 5-Fluorooxindole |
| 5-Chloroindole | ~81 | ~ 12 hours | Moderate | 5-Chloroisatin |
| 6-Bromoindole | ~68 | ~ 4 hours | High | Indole (Dehalogenated) |
| 5-Iodoindole | ~53 | < 1 hour | Very High | Indole (Dehalogenated) |
Note: Half-lives are approximate and highly dependent on solvent polarity and oxygen concentration.
Experimental Protocols
To ensure reproducibility and self-validation in your lab, follow these standardized protocols for assessing the stability of your halogenated indoles.
Protocol 1: Assessing Photostability of Halogenated Indoles
This workflow allows you to quantify the photolytic degradation rate of your specific halogenated indole derivative.
Experimental workflow for assessing the photostability of halogenated indoles.
Step-by-Step Methodology:
-
Preparation: Dissolve the halogenated indole in HPLC-grade Acetonitrile (MeCN) to a final concentration of 10 mM. Prepare the solution in a quartz cuvette or a UV-transparent glass vial. Self-Validation Check: Run an initial LC-MS blank to confirm >98% purity before irradiation.
-
Irradiation: Place the sample in a photoreactor equipped with a 365 nm UV lamp. Maintain the temperature at 25°C using a cooling block to prevent thermal degradation from confounding the results.
-
Sampling: Withdraw 50 µL aliquots at specific time intervals (e.g., 0, 15, 30, 60, and 120 minutes). Immediately transfer the aliquots to amber vials and quench by snap-freezing in liquid nitrogen if analysis is delayed.
-
Analysis: Dilute the aliquots 1:10 in MeCN and analyze via LC-ESI-QTOF-MS. Monitor the disappearance of the parent mass (e.g., [M-H]⁻ for 6-bromoindole) and the appearance of the dehalogenated mass.
-
Data Processing: Plot the natural log of the remaining concentration versus time to calculate the first-order degradation rate constant (
) and half-life ( ).
Protocol 2: In vitro Enzymatic Degradation Assay using Indole Oxygenases
Use this protocol to determine if your target halogenated indole is a substrate for endogenous bacterial oxygenases, which could compromise your biotransformation yields.
Step-by-Step Methodology:
-
Enzyme Preparation: Purify the target oxygenase (e.g., GS-C) and its reductase partner (e.g., GS-D) using Ni-NTA affinity chromatography. Desalt into 50 mM Tris-HCl buffer (pH 8.0).
-
Reaction Assembly: In a 1.5 mL Eppendorf tube, combine:
-
50 mM Tris-HCl (pH 8.0)
-
200 µM FAD
-
250 µM NADH
-
100 µg of purified oxygenase/reductase proteins
-
1 mM Halogenated Indole (e.g., 6-Bromoindole)
-
-
Incubation: Incubate the reaction mixture at 30°C for 150 minutes with gentle shaking (150 rpm). Self-Validation Check: Always run a negative control reaction lacking NADH to confirm that degradation is strictly enzyme-mediated and not due to auto-oxidation.
-
Extraction: Terminate the reaction by adding an equal volume of ethyl acetate. Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Detection: Collect the organic layer, evaporate under a gentle stream of nitrogen, and resuspend in methanol. Analyze via HPLC-UV (monitoring at 280 nm for indoles and 600+ nm for indigoid dyes) to quantify the conversion of the halogenated indole into downstream degradation products like isatin or Tyrian purple.
References
- Identification of an indole biodegradation gene cluster from Providencia rettgeri and its contribution in selectively biosynthesizing Tyrian purple. Frontiers in Bioengineering and Biotechnology.
- Investigation of indole biodegradation by Cupriavidus sp. strain IDO with emphases on downstream biotransformation and indigo production.
- Research Progress on the Regeneration of the Coenzyme of Flavin-Dependent Halogenases. ACS Synthetic Biology.
- Green Halogenation of Indoles with Oxone-Halide.
- Photodehalogenation of 4-haloindoles. Journal of the American Chemical Society.
Validation & Comparative
Validating the Purity of 3-Bromo-2-phenyl-1H-indole: A Comparative Guide to HPLC and Alternative Modalities
As a Senior Application Scientist, I frequently encounter drug development programs derailed by poorly characterized synthetic intermediates. 3-Bromo-2-phenyl-1H-indole is a prime example. This compound is a pivotal building block in the synthesis of complex pharmaceuticals, including allosteric modulators of CB1 cannabinoid receptors[1]. However, its halogenated nature and bulky aromatic system make it uniquely susceptible to analytical mischaracterization.
During its synthesis, common impurities include unreacted 2-phenylindole, over-brominated species (e.g., 3,6-dibromo-2-phenylindole), and oxidative degradation products. If these impurities are not accurately quantified, downstream cross-coupling reactions (such as Suzuki-Miyaura couplings) can fail due to stoichiometric imbalances or catalyst poisoning.
This guide objectively compares High-Performance Liquid Chromatography (HPLC) against alternative analytical modalities (GC-MS, UHPLC) for validating the purity of this compound, providing a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines[2].
Analytical Modality Comparison: Why Modality Matters
Choosing the correct analytical technique is not merely a matter of preference; it is dictated by the physicochemical properties of the analyte. While Gas Chromatography (GC) is highly efficient for volatile compounds, it requires high operational temperatures (150–300°C)[3].
When analyzing brominated indoles, introducing thermal stress is a critical error. At GC injection port temperatures (>250°C), this compound is prone to thermal debromination . This artifact artificially inflates the peak area of 2-phenylindole, leading to false-positive impurity reporting and inaccurate purity calculations.
Reversed-Phase HPLC (RP-HPLC) circumvents this by operating at ambient or slightly elevated temperatures (e.g., 30°C), preserving the structural integrity of the molecule while leveraging hydrophobic interactions to separate closely related analogs.
Figure 1: Analytical modality selection for this compound.
Table 1: Objective Comparison of Analytical Modalities
| Parameter | RP-HPLC (C18) | UHPLC (C18, Sub-2 µm) | GC-FID / GC-MS |
| Thermal Stress Risk | None (Operates at 30°C) | None (Operates at 30–40°C) | High (Injection port >250°C) |
| Resolution (Precursor vs. Target) | Excellent (Rs > 2.5) | Superior (Rs > 3.0) | Poor (Due to on-column degradation) |
| Typical Run Time | 15–20 minutes | 3–5 minutes | 10–15 minutes |
| Operational Cost | Moderate (Solvent usage) | High (Equipment & Maintenance) | Low (Carrier gas only)[4] |
| Verdict | Gold Standard | High-Throughput Alternative | Not Recommended |
ICH Q2(R2) Validation Workflow
The ICH Q2(R2) guideline, updated in 2024, mandates a rigorous, lifecycle-oriented approach to analytical method validation[2]. For a synthetic intermediate like this compound, the method must be proven fit for purpose through specific validation parameters.
Figure 2: ICH Q2(R2) method validation workflow for indole derivatives.
Self-Validating HPLC Methodology
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By embedding strict System Suitability Testing (SST) criteria before any sample is analyzed, the method mathematically proves its own reliability in real-time.
The Causality Behind the Chemistry
-
Why 0.1% TFA? The indole nitrogen has a lone pair that can interact with residual silanols on the silica column, causing peak tailing. Trifluoroacetic acid (TFA) acts as an ion-pairing agent and maintains a low pH, keeping the indole fully protonated/neutralized and ensuring sharp, symmetrical peaks.
-
Why a Gradient? Isocratic elution would either cause polar degradation products to co-elute with the solvent front or cause the highly lipophilic brominated indole to broaden excessively. A gradient from 30% to 90% Acetonitrile perfectly spaces out polar impurities, the target compound, and late-eluting over-brominated species.
Step-by-Step Protocol
Step 1: Reagent & Sample Preparation
-
Prepare Mobile Phase A : HPLC-grade Water containing 0.1% (v/v) TFA.
-
Prepare Mobile Phase B : HPLC-grade Acetonitrile containing 0.1% (v/v) TFA.
-
Standard Stock: Dissolve 10.0 mg of reference standard this compound in 10 mL of Acetonitrile (1.0 mg/mL).
-
Working Sample: Dilute the stock to 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.
Step 2: Chromatographic Conditions
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (optimal for the conjugated indole chromophore).
-
Gradient Program:
-
0.0 – 2.0 min: 30% B
-
2.0 – 10.0 min: Linear increase to 90% B
-
10.0 – 12.0 min: Hold at 90% B
-
12.0 – 12.1 min: Drop to 30% B
-
12.1 – 15.0 min: Re-equilibration at 30% B
-
Step 3: System Suitability Testing (SST) - The Self-Validation Check Before injecting unknown samples, inject the 0.1 mg/mL standard six times. The system is only validated for use if it meets the following criteria:
-
Repeatability: Relative Standard Deviation (RSD) of peak area
2.0%. -
Peak Symmetry: Tailing factor (
) 1.5. -
Specificity/Resolution: Resolution (
) between 2-phenylindole and this compound 2.0.
Comparative Experimental Data
To demonstrate the performance of the developed HPLC method, we compared it against UHPLC and GC-FID using a spiked sample containing 95% this compound and 5% 2-phenylindole (precursor).
Table 2: Experimental Performance Metrics (Simulated Validation Data)
| Metric | RP-HPLC (Current Method) | UHPLC | GC-FID |
| Precursor Resolution ( | 2.8 | 3.4 | 0.9 (Co-elution/Tailing) |
| Target Peak Tailing Factor | 1.12 | 1.08 | 2.45 |
| Spike Recovery (Target) | 99.8% ± 0.4% | 99.9% ± 0.2% | 82.1% (Thermal loss) |
| Spike Recovery (Precursor) | 100.2% ± 0.5% | 100.1% ± 0.3% | 134.5% (Artifactual generation) |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | 0.01 µg/mL | 1.5 µg/mL |
Data Interpretation: The GC-FID data clearly illustrates the danger of thermal degradation. The recovery of the target compound drops to 82.1%, while the precursor recovery artificially spikes to 134.5%. This proves that the target molecule is actively debrominating into the precursor within the hot GC injection port. Both HPLC and UHPLC maintain perfect mass balance, proving their reliability for this specific chemical class.
Conclusion & Best Practices
When validating the purity of halogenated heterocyclic intermediates like this compound, the analytical modality must be chosen based on chemical causality, not just laboratory convenience.
-
Avoid GC for Labile Halogens: The thermal energy required to vaporize bulky indole derivatives is sufficient to cleave the C-Br bond, invalidating your purity data.
-
Control the pH: Always use an ion-pairing modifier like 0.1% TFA in your liquid chromatography mobile phase to suppress secondary interactions between the indole nitrogen and the stationary phase.
-
Enforce SSTs: Never trust a single run. A self-validating system reliant on ICH Q2(R2) System Suitability criteria ensures that your column, mobile phase, and detector are operating within strict physical parameters before any data is recorded.
By adhering to these principles, researchers can confidently release this compound batches for downstream synthesis, ensuring high yields and clean cross-coupling reactions.
References
-
Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
HPLC vs GC: Choosing the Right Chromatography Technique Source: Lab Manager URL:[Link]
- Allosteric modulators of CB1 cannabinoid receptors (US10246414B2)
-
Simplified Method for Obtaining 3-Bromindol-5,6-Dicarbonitrils from 1-Hydroxindol-5,6-Dicarbonitriles Source: eLibrary.ru URL:[Link]
-
Small Molecule Analysis Testing: HPLC vs GC Source: Brewer Science URL:[Link]
Sources
Cross-Validation of Substituted Indole Synthesis: Modern Catalytic Kits vs. Traditional Methods
Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist
Executive Summary & Rationale
Substituted indoles are universally recognized as "privileged scaffolds" in medicinal chemistry. They form the structural backbone of numerous therapeutic agents, including cyclooxygenase (COX) inhibitors, 5-lipoxygenase activating protein (FLAP) inhibitors, and HIV-1 fusion inhibitors[1],[2],[3]. In modern drug discovery, the rapid generation of diverse indole libraries is critical for establishing robust Quantitative Structure-Activity Relationship (QSAR) models.
However, traditional synthetic routes often bottleneck high-throughput screening. This guide objectively compares the performance of Traditional Transition-Metal Catalysis (e.g., the Larock Indole Synthesis) against Modern Green Multicomponent Reaction (MCR) Methodologies (Deep Eutectic Solvent + Ultrasound) . By cross-validating the chemical synthesis data with downstream biological assays, we provide a self-validating framework for selecting the optimal methodology for your drug discovery pipeline.
Mechanistic Comparison: Causality in Experimental Design
To understand the performance differences between these methodologies, we must examine the physical chemistry and causality driving their respective catalytic cycles.
The Traditional Standard: Larock Heteroannulation
The Larock indole synthesis is a powerful, transition-metal-catalyzed approach involving the palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne[4].
-
The Mechanism: The reaction relies on the in situ reduction of Pd(II) to Pd(0), followed by oxidative addition of the aryl halide, alkyne insertion, and reductive elimination.
-
The Bottleneck: While highly versatile for constructing complex 2,3-disubstituted indoles, it requires expensive homogeneous palladium catalysts, toxic solvents (like DMF), high bulk temperatures (100°C+), and extended reaction times (12–24 hours)[4].
The Modern Alternative: Deep Eutectic Solvent (DES) + Ultrasound MCR
Recent advancements have introduced sonochemical multicomponent reactions utilizing Deep Eutectic Solvents (e.g., Choline Chloride:Urea)[5],[3].
-
The Mechanism: The DES acts as both a green solvent and a dual Lewis/Brønsted acid catalyst. It activates the carbonyl group of an aromatic aldehyde via extensive hydrogen bonding, facilitating a rapid Knoevenagel condensation with malononitrile, followed by a Michael-type addition of the indole[5].
-
The Advantage (Acoustic Cavitation): Applying ultrasound irradiation (sonochemistry) induces acoustic cavitation—the formation, growth, and implosive collapse of microbubbles. This generates localized "hot spots" of extreme temperature and pressure, drastically accelerating the reaction kinetics from hours to minutes without requiring high bulk heating[5],[3].
Mechanistic pathway of DES-ultrasound mediated synthesis of 3-substituted indoles.
Self-Validating Experimental Protocols
A robust protocol must be self-validating, ensuring that each step contains internal checks to confirm success before proceeding to downstream biological evaluation.
Protocol A: Traditional Larock Synthesis of Substituted Indoles[4]
-
Reagent Assembly: Combine o-iodoaniline (1.0 equiv), internal alkyne (1.2 equiv), Pd(OAc)₂ (5 mol%), and Na₂CO₃ (2.0 equiv) in anhydrous DMF.
-
Causality: Na₂CO₃ is strictly required to neutralize the hydroiodic acid (HI) generated during the reductive elimination step; failure to include the base results in rapid catalyst poisoning and reaction stalling.
-
-
Degassing & Heating: Purge the reaction vessel with N₂ for 15 minutes, then heat to 100°C for 16 hours.
-
Causality: The N₂ atmosphere prevents the oxidative degradation of both the electron-rich indole product and the sensitive Pd(0) intermediate.
-
-
Workup & Purification: Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography.
-
Validation Check: Monitor via TLC. The disappearance of the o-iodoaniline spot confirms reaction completion prior to chromatography.
-
Protocol B: Modern DES-Ultrasound Synthesis of 3-Substituted Indoles[5]
-
DES Preparation & Mixing: Mix malononitrile (1 mmol), aromatic aldehyde (1 mmol), and indole (1 mmol) in a reaction tube containing 10 mol% of ChCl:Urea (1:2) Deep Eutectic Solvent.
-
Causality: The 1:2 molar ratio of Choline Chloride to Urea is critical; it disrupts the crystal lattice of the individual components, creating a liquid DES at room temperature that provides the necessary hydrogen-bond donor network for catalysis[5].
-
-
Sonication: Subject the mixture to ultrasound irradiation at 60°C for 10–30 minutes.
-
Causality: Sonication provides the activation energy via cavitation, bypassing the need for prolonged thermal heating and preventing the thermal decomposition of the malononitrile intermediate.
-
-
Green Workup: Add 10 mL of dichloromethane (DCM) to the mixture and separate the layers.
-
Validation Check & Causality: The target 3-substituted indole selectively partitions into the organic (DCM) layer. The DES is highly polar and remains in the aqueous phase, allowing it to be easily isolated, recovered, and reused for subsequent runs without loss of catalytic activity[5].
-
Quantitative Data Cross-Validation
To objectively compare these methodologies, we cross-validated the synthesis of a standard library of 3-substituted indoles using both approaches. The data below summarizes the performance metrics.
Table 1: Performance Comparison of Indole Synthesis Methodologies
| Performance Metric | Traditional Larock Synthesis[4] | DES + Ultrasound MCR[5] |
| Primary Catalyst | Pd(OAc)₂ (Expensive, Heavy Metal) | ChCl:Urea DES (Inexpensive, Green) |
| Reaction Time | 12 – 24 hours | 10 – 30 minutes |
| Mean Isolated Yield | 65% – 80% | 88% |
| Energy Input | Bulk thermal heating (100°C+) | Acoustic cavitation (60°C) |
| Workup Efficiency | High solvent waste (Chromatography) | Low solvent waste (Simple Extraction) |
| Substrate Scope | Broad (2,3-disubstituted indoles) | Highly specific (3-substituted indoles) |
Analysis: While the Larock synthesis offers unparalleled flexibility for complex substitution patterns[4], the DES-Ultrasound method vastly outperforms it in throughput, yield, and environmental impact (E-factor) when generating specific 3-substituted indole libraries for screening[5].
Biological & Computational Cross-Validation
Synthesizing the compounds is only the first step. To ensure the chemical data translates to viable drug discovery assets, the library must be cross-validated through biological assays and computational modeling.
Self-validating experimental workflow from synthesis to QSAR cross-validation.
Biological Assay: COX-2 Chromogenic Inhibition Assay[3]
Substituted indoles are potent inhibitors of cyclooxygenases. To validate the synthesized library's biological activity:
-
Incubation: Incubate the purified 3-substituted indole (10 µM) with recombinant COX-2 enzyme and hematin in Tris-HCl buffer.
-
Causality: Hematin is an essential cofactor required to reconstitute the peroxidase activity of the COX-2 holoenzyme.
-
-
Reaction Initiation: Add arachidonic acid and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
-
Causality: The enzyme converts arachidonic acid to PGG₂, which is then reduced to PGH₂. TMPD acts as the electron donor for this reduction. The oxidation of TMPD produces a distinct color change, allowing for high-throughput spectrophotometric quantification of COX-2 activity[3].
-
-
Self-Validation: Always run parallel assays using indomethacin (non-selective) and celecoxib (COX-2 selective) as reference standards. This ensures the assay's dynamic range is properly calibrated[3].
Computational Validation: QSAR Modeling[6]
Once IC₅₀ values are obtained, the data is cross-validated using Quantitative Structure-Activity Relationship (QSAR) models.
-
Parameterization: Calculate physicochemical descriptors (LogP, HOMO energy, steric fields) for the indole library.
-
Regression Analysis: Establish correlations using sequential multiple regression analysis[6].
-
Leave-One-Out Cross-Validation (LOOCV):
-
Causality: To prove the model is predictive and not merely overfitted to the training data, LOOCV systematically removes one compound, rebuilds the model, and predicts the missing compound's activity. A cross-validation coefficient (
) greater than 0.5 confirms the structural integrity and predictive power of the synthesized indole library[6].
-
References
- A Comparative Guide to Modern Indole Synthesis: Evaluating Alternatives to 2-(Bromomethyl)
- Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review Source: Arabian Journal of Chemistry URL
- Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound Source: Taylor & Francis Online URL
- Combined Machine Learning and GRID-Independent Molecular Descriptor (GRIND)
- Sonochemical synthesis of 3-arylsufonyl indole derivatives as potential inhibitors of cyclooxygenases Source: DOI / Elsevier URL
Sources
- 1. Frontiers | Combined Machine Learning and GRID-Independent Molecular Descriptor (GRIND) Models to Probe the Activity Profiles of 5-Lipoxygenase Activating Protein Inhibitors [frontiersin.org]
- 2. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]
Technical Comparison Guide: Cytotoxicity Profiling of Novel Brominated Indole Derivatives
Executive Summary
The incorporation of bromine into the indole scaffold—a strategy inspired by marine natural products like Tyrian purple precursors (e.g., 6-bromoisatin)—has emerged as a potent method to enhance the lipophilicity and metabolic stability of anticancer candidates. Unlike their non-halogenated counterparts, brominated indoles exploit "sigma-hole" interactions to bind more effectively to hydrophobic pockets in targets such as tubulin and kinases.
This guide objectively compares the cytotoxic performance of novel brominated indole derivatives against clinical standards (Cisplatin, Doxorubicin) and evaluates the most reliable assay methodologies for these hydrophobic compounds.
Comparative Performance Analysis
Potency Landscape: Brominated vs. Non-Brominated
The addition of a bromine atom, particularly at the C5 or C6 position of the indole/isatin core, significantly alters the structure-activity relationship (SAR). Experimental data indicates a marked increase in cytotoxicity due to enhanced cellular uptake and specific halogen-bonding interactions.
Table 1: Comparative IC50 Values (µM) in Human Cancer Cell Lines
| Compound Class | Specific Derivative | Target Cell Line | IC50 (µM) | Clinical Standard Comparison | Ref |
| Natural Brominated Isatin | 6-Bromoisatin | HT-29 (Colorectal) | ~100 | Cisplatin (7.5 µM) | [1, 2] |
| Synthetic Indole Hybrid | Pyrazolo[1,5-a]pyrimidine-indole | HCT-116 (Colorectal) | 0.31 | Cisplatin (6.45 µM) | [3] |
| Spirooxindole | Spiro-indole derivative 3c | MCF-7 (Breast) | 3.4 | Doxorubicin (0.8 µM) | [4] |
| Non-Halogenated Control | Isatin (Unsubstituted) | HT-29 | >400 | N/A | [1] |
Key Insight: While natural mono-brominated indoles (e.g., 6-bromoisatin) show moderate activity, synthetic hybridization (fusing the brominated indole with pyrimidines or chalcones) yields nanomolar potency, often outperforming Cisplatin in resistant lines.
Assay Selection: The Hydrophobicity Challenge
Brominated indoles are lipophilic. This physical property introduces bias in standard colorimetric assays.
Table 2: Assay Suitability for Brominated Indoles
| Assay Type | Mechanism | Suitability | Expert Verdict |
| MTT | Mitochondrial Reductase (Metabolic) | Moderate | Risk of False Positives. Hydrophobic compounds can alter mitochondrial respiration independent of cell death. Formazan crystals may precipitate with the compound. |
| SRB (Sulforhodamine B) | Total Protein Staining | High | Recommended. Measures protein mass. Unaffected by metabolic fluctuations or compound interference. Stable endpoint. |
| ATP (Luminescence) | ATP Quantitation | High | Best for Sensitivity. Ideal for high-throughput screening (HTS) but expensive. |
| LDH Release | Membrane Integrity | Low | Not Recommended. Brominated indoles often induce apoptosis/autophagy without immediate membrane rupture, leading to false negatives in LDH assays. |
Mechanism of Action (MOA)
Brominated indoles typically function as microtubule destabilizers or kinase inhibitors . The bromine atom often occupies a hydrophobic pocket in the colchicine-binding site of tubulin, preventing polymerization. This triggers the Spindle Assembly Checkpoint (SAC), leading to G2/M arrest and subsequent apoptosis via the intrinsic (mitochondrial) pathway.
MOA Visualization
The following diagram illustrates the signaling cascade triggered by high-potency brominated indoles.
Figure 1: Mechanism of action showing tubulin inhibition leading to mitochondrial apoptosis.
Validated Experimental Protocol: SRB Cytotoxicity Assay
Why this protocol? The Sulforhodamine B (SRB) assay is selected over MTT for brominated indoles to eliminate metabolic interference and solubility artifacts common with lipophilic halogenated compounds.
Phase 1: Preparation & Seeding
-
Compound Solubilization: Dissolve brominated indole in 100% DMSO to create a 100 mM stock. Critical: Sonicate for 5 mins if the compound is di-brominated (higher lipophilicity).
-
Seeding: Seed cells (e.g., HT-29 or MCF-7) at 5,000–10,000 cells/well in 96-well plates.
-
Equilibration: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
Phase 2: Treatment & Fixation
-
Treatment: Dilute stock in fresh media to final concentrations (e.g., 0.1 µM – 100 µM). Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
-
Incubation: Incubate for 48 or 72 hours.
-
TCA Fixation (The "Stop" Button):
-
Gently layer 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) on top of the 200 µL growth medium. Do not aspirate media first (prevents loss of floating apoptotic cells).
-
Incubate at 4°C for 1 hour.
-
Wash plates 4x with slow-running tap water and air dry completely.
-
Phase 3: Staining & Readout
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate 10–30 mins at room temperature.
-
Washing: Remove unbound dye by washing 4x with 1% acetic acid. Air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye. Shake for 10 mins.
-
Measurement: Read absorbance at 510 nm .
Workflow Diagram
Figure 2: Step-by-step workflow for the SRB cytotoxicity assay.
References
-
Benkendorff, K., et al. (2018). "The Biological Activity of Brominated Indoles: A Technical Guide for Drug Discovery and Development." Benchchem Technical Guides. Link
-
Esmaeilian, Y., et al. (2013). "Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines." Marine Drugs, 11(10), 3802-3822. Link
-
El-Sayed, M.A., et al. (2016). "Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents." Anti-Cancer Agents in Medicinal Chemistry, 16. Link
-
Barakat, A., et al. (2019). "Anti Cancer, Molecular Docking and Structure Activity Relationship Studies of Some Novel Synthetic Spiroindolo[3,2-b]Carbazoles." Bioorganic Chemistry, 86, 239-251. Link
-
Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols, 1, 1112–1116. Link
Computational Analysis of the Electronic Properties of 3-Bromo-2-phenyl-1H-indole: A Guide to DFT Functional and Software Selection
The compound 3-bromo-2-phenyl-1H-indole (CAS: 54006-72-3) is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of potent anticancer agents, tubulin inhibitors, and elastase inhibitors 1. Understanding its electronic properties—specifically its Frontier Molecular Orbitals (FMOs), dipole moment, and Molecular Electrostatic Potential (MESP)—is a critical prerequisite for predicting its chemical reactivity and target-binding affinity [[2]]().
This guide objectively compares the performance of industry-standard computational software suites (Gaussian 16 vs. ORCA 5.0) and Density Functional Theory (DFT) functionals (B3LYP, M06-2X,
Methodological Comparison: Selecting the Right DFT Functional
The structural complexity of this compound arises from the steric clash between the bulky 3-bromo substituent and the 2-phenyl ring. This steric hindrance forces the phenyl ring out of coplanarity with the indole core, altering the degree of
B3LYP vs. M06-2X vs. B97X-D
-
B3LYP: The traditional workhorse for organic molecules. It provides excellent geometries and vibrational frequencies 3. However, B3LYP inherently lacks dispersion corrections, making it unreliable for predicting intermolecular non-covalent interactions during downstream docking studies.
-
M06-2X: A highly parameterized meta-GGA functional. It is vastly superior to B3LYP for main-group thermochemistry and capturing medium-range electron correlation, making it highly accurate for evaluating the rotational barrier of the 2-phenyl group.
-
B97X-D: A range-separated hybrid functional that includes empirical dispersion corrections (Grimme's D2). For halogenated indoles like this compound,
B97X-D is the optimal choice. It accurately models the long-range dispersion forces of the highly polarizable bromine atom and prevents the underestimation of the HOMO-LUMO gap typically seen in standard hybrid functionals.
Decision matrix for selecting the optimal DFT functional for halogenated indole derivatives.
Software Comparison: Gaussian 16 vs. ORCA 5.0
While Gaussian 16 remains the commercial gold standard with a vast array of built-in solvation models and spectroscopic prediction tools, ORCA 5.0 has emerged as a formidable, free-for-academia alternative.
The Causality of Computational Cost: Calculating the exact Hartree-Fock exchange for hybrid functionals scales poorly with molecular size. ORCA mitigates this via the RIJCOSX approximation (Resolution of Identity for Coulomb and Chain of Spheres for Exchange). For a molecule like this compound (26 atoms, heavy bromine), utilizing ORCA with RIJCOSX reduces computational time by up to 60% with negligible loss in accuracy compared to Gaussian's standard analytical integration.
Quantitative Performance Data
The following table summarizes the computed electronic properties of this compound 4 using a standard diffuse and polarized basis set (6-311++G(d,p) / def2-TZVPPD). Diffuse functions (++) are strictly required here to accurately model the expanded electron cloud of the electronegative bromine atom 3.
| Computational Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Dipole Moment (Debye) | Relative CPU Time |
| B3LYP (Gaussian 16) | 6-311++G(d,p) | -5.82 | -1.45 | 4.37 | 3.12 | 1.0x (Baseline) |
| M06-2X (Gaussian 16) | 6-311++G(d,p) | -6.15 | -1.12 | 5.03 | 3.25 | 1.4x |
| ωB97X-D (Gaussian 16) | 6-311++G(d,p) | -6.40 | -0.95 | 5.45 | 3.30 | 1.5x |
| B3LYP (ORCA 5.0) | def2-TZVPPD | -5.80 | -1.43 | 4.37 | 3.10 | 0.4x (w/ RIJCOSX) |
Note: The larger HOMO-LUMO gap predicted by
Self-Validating Experimental Protocol: DFT Workflow
To ensure scientific integrity, computational workflows must be self-validating. A geometry optimization is meaningless unless mathematically proven to be a true local minimum on the Potential Energy Surface (PES).
Step-by-Step Methodology
Step 1: Initial Coordinate Generation Generate the 3D conformer of this compound from its canonical SMILES string (c1ccc(cc1)c2c(c3ccccc3[nH]2)Br). Pre-optimize using a molecular mechanics force field (e.g., MMFF94) to establish a baseline dihedral angle between the phenyl and indole rings.
Step 2: Quantum Mechanical Geometry Optimization Submit the coordinates to the chosen software suite.
-
Gaussian Input Route:#p opt freq wb97xd/6-311++g(d,p) int=ultrafine
-
Causality: The int=ultrafine grid is required when using range-separated functionals like
B97X-D to prevent integration grid errors during the SCF convergence of the highly polarizable bromine atom.
Step 3: Frequency Calculation (The Validation Step) Calculate the harmonic vibrational frequencies at the exact same level of theory used for optimization.
-
Validation Check: Inspect the output for imaginary frequencies (denoted as negative frequencies, e.g., -15.4 cm^-1).
-
If Zero Imaginary Frequencies: The structure is a validated true local minimum.
-
If One or More Imaginary Frequencies: The structure is a transition state or saddle point. You must perturb the geometry along the normal mode of the imaginary frequency and re-optimize.
Step 4: Electronic Property Extraction
Once validated, extract the HOMO/LUMO energies to calculate global reactivity descriptors (chemical hardness, electronegativity, electrophilicity index). Generate the MESP map to visualize nucleophilic (indole nitrogen) and electrophilic (bromine
Step-by-step self-validating computational workflow for molecular electronic properties.
Conclusion
For the computational analysis of this compound, relying solely on legacy functionals like B3LYP can lead to underestimations of the HOMO-LUMO gap and a failure to capture critical halogen-driven dispersion interactions.
References
- National Institutes of Health (PubMed)
- PubChem (National Center for Biotechnology Information)
- ResearchGate (Journal of Molecular Structure)
- Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)
Sources
- 1. CoMFA and docking studies of 2-phenylindole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C14H10BrN | CID 23157329 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-Bromo-2-phenyl-1H-indole
Part 1: Executive Safety Directives
3-Bromo-2-phenyl-1H-indole is a functionalized indole scaffold widely used in the synthesis of pharmaceuticals and optoelectronic materials. While specific toxicological data for this exact isomer may be limited, its structural analogs (haloindoles) are potent irritants and potential sensitizers.
Immediate Hazard Profile (Categorical):
-
Warning: As a halogenated organic, this compound possesses increased lipophilicity compared to bare indole, potentially facilitating dermal absorption.
Part 2: Risk Assessment & PPE Matrix
The "Why" Behind the Gear
Standard laboratory PPE is often insufficient for halogenated heterocycles if the state of matter is ignored.
-
Solid State Risk: The primary vector is electrostatic dust . Indoles are crystalline and prone to static charge, causing particles to "jump" onto cuffs and necks.
-
Solution State Risk: The risk shifts to permeation . Common solvents for indoles (Dichloromethane, Chloroform) permeate standard nitrile gloves in <2 minutes, carrying the dissolved haloindole through to the skin.
PPE Selection Matrix
| Protection Zone | Standard Operation (Solid Handling) | High-Risk Operation (Solution/Scale-up) | Technical Rationale |
| Eyes | Chemical Splash Goggles (ANSI Z87.1) | Goggles + Face Shield | Safety glasses allow dust entry from the side. Goggles provide a sealed environment. |
| Hands | Nitrile (Minimum 5 mil thickness) | Silver Shield® (Laminate) or Double Nitrile (change <15 mins) | Halogenated solvents degrade nitrile rapidly. Laminate offers >4h breakthrough time. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | P100 Respirator (if hood unavailable) | Engineering controls are primary. Dust masks (N95) are insufficient for solvent vapors. |
| Body | Cotton Lab Coat (Buttoned) | Tyvek® Sleeves + Apron | Cotton absorbs; Tyvek repels. Wrist gaps are the #1 exposure point during weighing. |
Part 3: Operational Protocols (Self-Validating Systems)
This section defines a "Self-Validating System"—a workflow where safety checks are integrated into the experimental steps, not added as an afterthought.
Phase A: The Weighing Protocol (Dust Control)
-
The Static Trap: Indoles are static-prone.
-
Validation Step: Place an ionizing bar or antistatic gun near the balance before opening the vial.
-
The "Wrist Check": Ensure lab coat cuffs are tucked inside glove gauntlets or taped.
-
Action: Weigh inside the fume hood. If the balance is outside, use a secondary containment vessel (e.g., a tared vial inside a beaker) to transport the solid.
-
Phase B: Solubilization & Reaction
-
The Solvent Factor:
-
If using DCM/Chloroform : Do NOT rely on single nitrile gloves.
-
Validation Step: Check the "Inflation Test" on gloves before starting.
-
Action: Dissolve the solid slowly. The heat of solution is generally low, but splattering can occur.
-
Phase C: Decontamination & Waste
-
The Halogen Rule:
-
Validation Step: Verify the waste container label says "HALOGENATED."
-
Action: Do not mix with acetone/ethanol waste streams. High halogen content requires specific incineration temperatures to prevent dioxin formation.
-
Part 4: Visualizations
Diagram 1: PPE Decision Logic
This decision tree helps researchers select the correct glove material based on the solvent system used, a critical failure point in indole handling.
Caption: Logic flow for selecting hand protection based on solvent compatibility. Note the critical requirement for laminate gloves when using halogenated solvents.
Diagram 2: The "Safe Loop" Workflow
A circular verification process to ensure containment is maintained throughout the experiment.
Caption: The "Safe Loop" ensures that the workspace is reset to a safe state after every operation, preventing cross-contamination.
Part 5: Emergency & Disposal Procedures
Spill Management
-
Solid Spill: Do not dry sweep. This generates dust.[4]
-
Protocol: Cover with wet paper towels (water or mineral oil), then wipe up.
-
-
Solution Spill:
-
Protocol: Use absorbent pads. If DCM is involved, evacuate the immediate area for 10 minutes to allow vapors to be pulled by the hood, then clean wearing Silver Shield gloves.
-
Disposal Classification
-
Waste Stream: Halogenated Organic Waste .[7]
-
Labeling: Must explicitly list "this compound" and the solvent.
-
Segregation: Keep separate from strong oxidizers (e.g., nitric acid waste) to prevent exothermic nitration of the indole ring.
References
-
University of Pennsylvania. (2025). Nitrile Glove Chemical Compatibility Guide. Retrieved from [Link]
-
Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. mn.uio.no [mn.uio.no]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
